EHNA hydrochloride
Description
Properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040473 | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-49-3, 58337-38-5 | |
| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EHNA Hydrochloride: A Technical Guide to its Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent, reversible dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). Since its initial synthesis, EHNA has become an invaluable tool in biomedical research, facilitating the investigation of purinergic signaling, cyclic nucleotide-mediated pathways, and the development of potential therapeutic strategies for a range of diseases. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its characterization, a comprehensive summary of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows.
Discovery and History
The journey of this compound began in the early 1970s with the work of H. J. Schaeffer and C. F. Schwender at the State University of New York at Buffalo. Their research focused on synthesizing inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. The rationale was to design molecules that could bridge both a hydrophobic and a hydrophilic region within the active site of ADA.
In their seminal 1974 paper, "Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines," Schaeffer and Schwender described the synthesis of a series of 9-(2-hydroxy-3-alkyl)adenines[1]. Among these, the erythro-isomer of 9-(2-hydroxy-3-nonyl)adenine demonstrated particularly potent inhibition of ADA. The specific stereochemistry of the erythro- isomer was found to be crucial for its high affinity for the enzyme.
Subsequent research in the following years further solidified EHNA's role as a potent ADA inhibitor and explored its biological effects. A 1978 study highlighted its ability to inhibit the replication of the herpes simplex virus[2][3][4]. Later, in the 1990s, EHNA was identified as a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2[1][5][6]. This discovery of its dual inhibitory action expanded its utility as a research tool, allowing for the simultaneous modulation of adenosine and cyclic guanosine monophosphate (cGMP) signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key enzymes:
-
Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the deamination of adenosine to inosine. This leads to an accumulation of intracellular and extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering a variety of downstream signaling events.
-
Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated PDE2 isozyme. PDE2 is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cGMP. Inhibition of PDE2, particularly in the presence of cGMP, leads to an increase in intracellular cAMP and cGMP levels.
The dual inhibition of ADA and PDE2 makes EHNA a powerful tool for studying the interplay between purinergic and cyclic nucleotide signaling pathways.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized against both adenosine deaminase and various phosphodiesterase isoforms. The following tables summarize the key quantitative data from multiple studies.
| Target | Inhibitory Potency | Source/Cell Type | Reference(s) |
| Adenosine Deaminase (ADA) | IC50 = 1.2 μM | Human Red Blood Cells | [1] |
| Adenosine Deaminase (ADA) | Ki = 10 nM | Not Specified | |
| Adenosine Deaminase (ADA1) | Potent Inhibitor | Human Lymphocyte-rich PBMCs |
Table 1: Inhibitory Potency of this compound against Adenosine Deaminase
| Target | Inhibitory Potency | Source/Cell Type | Reference(s) |
| PDE2 (cGMP-stimulated) | IC50 = 0.8 μM | Human Myocardium | |
| PDE2 (cGMP-stimulated) | IC50 = 2 μM | Porcine Myocardium | |
| PDE2 | IC50 = 4 μM | Not Specified | |
| PDE2 (unstimulated) | IC50 = 38 μM | Not Specified | |
| PDE1, PDE3, PDE4 | IC50 > 100 μM | Not Specified | [1] |
Table 2: Inhibitory Potency of this compound against Phosphodiesterase Isoforms
Experimental Protocols
Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric)
This protocol is a generalized method based on the principle of measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
This compound stock solution (in water or appropriate buffer)
-
Adenosine stock solution (in buffer)
-
Purified adenosine deaminase (e.g., from bovine spleen)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare Reagents: Dilute the adenosine stock solution in phosphate buffer to the desired final concentration (e.g., 50-100 µM). Prepare a series of dilutions of this compound in phosphate buffer.
-
Reaction Setup: In a 96-well plate or cuvettes, add the following in order:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
Adenosine solution
-
-
Initiate Reaction: Add the adenosine deaminase solution to each well to start the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of EHNA. Plot the percent inhibition against the logarithm of the EHNA concentration to determine the IC50 value.
Phosphodiesterase 2 (PDE2) Inhibition Assay
This protocol is a generalized two-step enzymatic assay for measuring PDE activity.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)
-
Unlabeled cGMP and cAMP
-
Purified or recombinant PDE2 enzyme
-
cGMP (for stimulation of PDE2 activity)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of [³H]-cGMP or [³H]-cAMP, and a concentration of unlabeled cGMP sufficient to stimulate PDE2 activity (e.g., 1 µM).
-
Inhibitor Incubation: In separate tubes, pre-incubate the PDE2 enzyme with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).
-
Initiate PDE Reaction: Add the reaction mixture to the enzyme-inhibitor mix to start the PDE reaction. Incubate for a specific time (e.g., 10-20 minutes) during which the reaction is linear.
-
Terminate PDE Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Nucleotidase Reaction: Cool the tubes and add snake venom nucleotidase. Incubate for a further period (e.g., 10-15 minutes) to convert the resulting 5'-GMP or 5'-AMP to the corresponding nucleoside (guanosine or adenosine).
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) will bind to the resin, while the uncharged radiolabeled nucleoside product will pass through.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each EHNA concentration. Plot the percent inhibition against the logarithm of the EHNA concentration to calculate the IC50 value.
Visualizations
Signaling Pathways Affected by this compound
Caption: Dual inhibitory action of EHNA on adenosine and cyclic nucleotide pathways.
Experimental Workflow for ADA Inhibition Assay
Caption: Spectrophotometric assay workflow for determining ADA inhibition by EHNA.
Experimental Workflow for PDE2 Inhibition Assay
Caption: Radioenzymatic assay workflow for determining PDE2 inhibition by EHNA.
References
- 1. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Functions of EHNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a versatile and potent small molecule inhibitor with significant applications in biological research and drug development. This technical guide provides a comprehensive overview of its core biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This compound is primarily recognized as a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), making it a valuable tool for investigating a wide array of cellular processes.[1][2][3] Its utility spans from stem cell biology to cardiovascular and neurological research.[1][4][5]
Core Mechanisms of Action
This compound exerts its biological effects primarily through the inhibition of two key enzymes:
-
Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound increases the extracellular and intracellular concentrations of adenosine.[4] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that modulate a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.[5][6]
-
Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate specific phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A key characteristic of PDE2 is its allosteric activation by cGMP. When cGMP binds to the GAF-B domain of PDE2, the enzyme's hydrolytic activity towards cAMP is significantly increased. This compound selectively inhibits PDE2, leading to an accumulation of intracellular cAMP and cGMP.[1][7][8] This modulation of cyclic nucleotide signaling pathways has profound effects on cellular functions such as cell differentiation, proliferation, and signal transduction.[1][7][8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against ADA and PDE2 has been quantified in various systems. The following table summarizes the key inhibitory constants (IC50 and Ki values).
| Target Enzyme | Species/Tissue | Inhibitory Constant | Reference |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | IC50 = 1.2 µM | [1][9] |
| Adenosine Deaminase (ADA) | - | Ki = 1.6 nM | [10] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 = 0.8 µM | [1][2][9][11] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 = 2 µM | [1][2][9][11] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | IC50 = 3.5 µM | [1][9] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | IC50 = 5.5 µM | [1][9] |
| Phosphodiesterase 2 (PDE2) | General | IC50 = 0.8 - 4 µM | [7][8] |
| Phosphodiesterase 1 (PDE1) | - | IC50 > 100 µM | [1][11] |
| Phosphodiesterase 3 (PDE3) | - | IC50 > 100 µM | [1][11] |
| Phosphodiesterase 4 (PDE4) | - | IC50 > 100 µM | [1][11] |
Signaling Pathways and Logical Relationships
The dual inhibitory action of this compound leads to complex downstream effects on cellular signaling. The following diagrams illustrate these pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Novel trends in the treatment of cardiovascular disorders: site- and event- selective adenosinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 9. stemcell.com [stemcell.com]
- 10. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 11. glpbio.com [glpbio.com]
EHNA Hydrochloride: A Comprehensive Technical Guide for its Application as a PDE2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA).[1][2] Its utility in selectively targeting the cGMP-stimulated PDE2 makes it an invaluable tool in elucidating the complex roles of cyclic nucleotide signaling pathways. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling cascades.
Introduction to this compound as a PDE2 Inhibitor
This compound is a cell-permeable compound that has been widely adopted in biomedical research to investigate the physiological and pathophysiological roles of PDE2.[] PDE2, a dual-substrate phosphodiesterase, hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] A distinguishing feature of PDE2 is its allosteric activation by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2, this compound effectively elevates intracellular levels of these second messengers, thereby modulating a wide array of cellular processes.
Quantitative Inhibitory Data
The inhibitory potency of this compound against PDE2 has been characterized across various species and tissues. The following tables summarize the key quantitative data for its activity and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound against PDE2
| Species/Tissue | IC50 (µM) | Notes |
| Human Myocardium | 0.8 | cGMP-stimulated activity |
| Porcine Myocardium | 2 | cGMP-stimulated activity |
| Rat Hepatocyte | 3.5 | - |
| Human Platelet | 5.5 | - |
| General (cGMP-stimulated) | 0.8 - 4 | - |
| General (unstimulated) | 4 | Has a smaller effect on unstimulated PDE2 activity. |
Data sourced from[1][2][][5][6]
Table 2: Selectivity Profile of this compound against other PDE Families
| PDE Family | IC50 (µM) |
| PDE1 | > 100 |
| PDE3 | > 100 |
| PDE4 | > 100 |
Mechanism of Action
This compound exerts its inhibitory effect on PDE2 through a concentration-dependent manner.[2][6] It completely ablates the ability of cGMP to activate PDE2, while exhibiting a significantly lower inhibitory effect on the unstimulated enzyme.[1][2] Kinetic studies have shown that EHNA exhibits normal Michaelian kinetics of inhibition for the cGMP-stimulated PDE2 activity.[2][7] It is important to note that this compound is also a potent inhibitor of adenosine deaminase (ADA), with an IC50 of 1.2 µM in human red blood cells.[5] This dual inhibitory action should be taken into consideration when designing and interpreting experiments.
Key Signaling Pathways Modulated by this compound
By inhibiting PDE2, this compound plays a crucial role in modulating signaling pathways that are dependent on cAMP and cGMP.
cGMP-cAMP Crosstalk
One of the most significant consequences of PDE2 inhibition by this compound is the modulation of the crosstalk between cGMP and cAMP signaling. In many cell types, nitric oxide (NO) or natriuretic peptides (NPs) can elevate cGMP levels.[8] This cGMP can then allosterically activate PDE2, leading to an increased hydrolysis of cAMP. By blocking this activation with this compound, the degradation of cAMP is prevented, leading to an accumulation of cAMP and activation of downstream effectors such as Protein Kinase A (PKA).
Figure 1. Simplified signaling pathway of cGMP-cAMP crosstalk and the inhibitory action of this compound.
Experimental Protocols
The following provides a generalized protocol for a phosphodiesterase activity assay to determine the inhibitory effect of this compound. This protocol may require optimization depending on the specific PDE2 source and assay format.
In Vitro PDE2 Inhibition Assay
Objective: To determine the IC50 value of this compound for PDE2.
Materials:
-
Purified or recombinant PDE2 enzyme
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cAMP or [3H]-cGMP (substrate)
-
Unlabeled cAMP and cGMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Workflow Diagram:
Figure 2. General workflow for a radioisotope-based PDE2 inhibition assay.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1% v/v).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the desired amount of PDE2 enzyme to each well containing the different concentrations of this compound or vehicle control.
-
Initiate Reaction: To measure cGMP-stimulated activity, include a low concentration of unlabeled cGMP (e.g., 1 µM) in the reaction mixture. Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% of the total substrate.
-
Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution.
-
Nucleotidase Digestion: Add snake venom nucleotidase to each well and incubate to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: Separate the radiolabeled product from the unreacted substrate using an appropriate method, such as anion-exchange chromatography.
-
Quantification: Add a scintillation cocktail to the separated product and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Applications in Research and Drug Development
This compound's role as a selective PDE2 inhibitor has made it a valuable tool in various research areas:
-
Cardiovascular Research: Investigating the role of PDE2 in cardiac function, including heart failure and arrhythmias.[9] EHNA has been used to study the regulation of L-type Ca2+ currents in cardiac myocytes.[9][10]
-
Neuroscience: Exploring the involvement of PDE2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.[11]
-
Immunology: Studying the regulation of immune cell function, such as T-cell activation, by cyclic nucleotides.[7]
-
Stem Cell Biology: EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells.[12]
Conclusion
This compound is a well-characterized and selective inhibitor of PDE2, making it an indispensable pharmacological tool for researchers in numerous fields. Its ability to modulate cGMP and cAMP signaling pathways provides a means to dissect the intricate roles of these second messengers in health and disease. A thorough understanding of its quantitative inhibitory profile, mechanism of action, and appropriate experimental application is crucial for the generation of robust and reliable scientific data. As research into the therapeutic potential of PDE2 modulation continues, the insights gained from studies utilizing this compound will undoubtedly contribute to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 4. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]
The Role of EHNA Hydrochloride in Adenosine Deaminase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride), a potent and reversible inhibitor of adenosine deaminase (ADA). It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and the key signaling pathways modulated by its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are investigating the therapeutic potential and research applications of ADA inhibition.
Introduction to Adenosine Deaminase and this compound
Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2][3]. By regulating the levels of adenosine, ADA plays a pivotal role in a multitude of physiological processes, including immune function, neurotransmission, and cardiovascular homeostasis[3]. Dysregulation of ADA activity is implicated in various pathological conditions, most notably severe combined immunodeficiency (SCID), and is a target for therapeutic intervention in several diseases[3][4].
This compound is a well-characterized small molecule that acts as a potent inhibitor of adenosine deaminase[5][6]. It is also recognized as a selective inhibitor of phosphodiesterase 2 (PDE2)[5][6][7][8][9][10][11][12][13][14][15][16][17]. Its ability to increase extracellular and intracellular concentrations of adenosine makes it an invaluable tool for studying the physiological roles of this nucleoside and a potential therapeutic agent.
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of adenosine deaminase[7][14][18]. It binds to the active site of the ADA enzyme, preventing the binding of its natural substrates, adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine in the cellular microenvironment. The increased adenosine levels then activate various adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that trigger downstream signaling cascades[1][19][20][21]. The primary signaling pathways affected are those involving cyclic adenosine monophosphate (cAMP)[2][4][9][11][19][22][23][24].
Quantitative Data on this compound Inhibition of Adenosine Deaminase
The inhibitory potency of this compound against adenosine deaminase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe its efficacy. These values can vary depending on the species, tissue source of the enzyme, and the experimental conditions.
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 | Human Red Blood Cells | 1.2 µM | [7][14][18] |
| IC50 | General | 4 µM | [8][12][16][17] |
| IC50 | Human Myocardium (for PDE2) | 0.8 µM | [7][8][10][12][13][14][16] |
| IC50 | Porcine Myocardium (for PDE2) | 2 µM | [7][8][10][12][14][16] |
| IC50 | Rat Hepatocyte (for PDE2) | 3.5 µM | [7][10][14] |
| IC50 | Human Platelet (for PDE2) | 5.5 µM | [7][10][14] |
| Ki | Not Specified | 1.6 - 7.0 nM | [25] |
| Ki | Mouse Erythrocytes (noncompetitive) | 139 nM | [26] |
Experimental Protocols
In Vitro Adenosine Deaminase Activity Assay (Spectrophotometric)
This protocol is a generalized method for determining ADA activity and the inhibitory effect of this compound based on the quantification of ammonia produced from the deamination of adenosine.
Materials:
-
Adenosine Deaminase (from a commercial source or tissue homogenate)
-
Adenosine solution (substrate)
-
This compound solution (inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium sulfate standard solutions
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer. Create a standard curve using known concentrations of ammonium sulfate.
-
Enzyme Reaction:
-
In a microplate well or cuvette, add the phosphate buffer.
-
Add the desired concentration of this compound solution or vehicle control.
-
Add the adenosine deaminase enzyme solution and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the adenosine substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Ammonia:
-
Stop the enzymatic reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite reagent.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Calculate the concentration of ammonia produced using the ammonium sulfate standard curve.
-
Determine the ADA activity in the presence and absence of this compound.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value of this compound.
-
Experimental Workflow for Assessing ADA Inhibition in Cell Culture
This workflow outlines the steps to evaluate the effect of this compound on intracellular or extracellular ADA activity in a cell culture system.
Workflow:
-
Cell Culture: Culture the desired cell line (e.g., lymphocytes, neuronal cells) to the appropriate confluence.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Sample Preparation:
-
For intracellular ADA activity: Harvest the cells, lyse them using a suitable lysis buffer, and centrifuge to collect the cell lysate.
-
For extracellular ADA activity: Collect the cell culture supernatant.
-
-
ADA Activity Assay: Perform the in vitro ADA activity assay as described in section 4.1 using the cell lysate or culture supernatant as the enzyme source.
-
Adenosine Quantification (Optional): Measure the concentration of adenosine in the cell culture supernatant using techniques like HPLC or a commercially available adenosine assay kit to confirm the functional consequence of ADA inhibition.
-
Downstream Analysis: Analyze downstream effects of adenosine accumulation, such as measuring intracellular cAMP levels or assessing the activation of specific signaling pathways (e.g., phosphorylation of CREB).
Signaling Pathways and Visualizations
Inhibition of adenosine deaminase by this compound leads to the accumulation of adenosine, which then activates adenosine receptors. The two most well-characterized pathways are mediated by the A1 and A2A receptors.
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is generally associated with inhibitory effects on neuronal activity and cardiac function.
Caption: EHNA inhibits ADA, increasing adenosine and activating the A1 receptor pathway.
Adenosine A2A Receptor Signaling Pathway
Conversely, the activation of the A2A receptor, coupled to stimulatory G-proteins (Gs), stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and vasodilation.
Caption: EHNA-mediated ADA inhibition elevates adenosine, activating the A2A receptor pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHNA - Wikipedia [en.wikipedia.org]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. caymanchem.com [caymanchem.com]
- 11. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. rndsystems.com [rndsystems.com]
- 14. stemcell.com [stemcell.com]
- 15. This compound [bio-gems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
EHNA Hydrochloride: A Technical Guide for Researchers
CAS Number: 58337-38-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). EHNA is a versatile small molecule inhibitor with significant applications in various fields of biomedical research.
Physicochemical Properties
This compound is a crystalline solid with well-defined chemical and physical properties.[1][2] It is recognized for its solubility in water, ethanol, and DMSO, facilitating its use in a wide range of experimental settings.
| Property | Value | References |
| Synonyms | NSC 263164, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride | [2][3] |
| Molecular Formula | C₁₄H₂₃N₅O · HCl | [2] |
| Molecular Weight | 313.83 g/mol | [4] |
| Purity | ≥95-98% | [1][2] |
| Appearance | Crystalline solid | [1][2][5] |
| Storage | Store at room temperature or -20°C, protected from light. | [1][5] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents. Stock solutions can be prepared and stored for future use, although it is recommended to prepare fresh solutions or use stored solutions within a month.[6]
| Solvent | Maximum Concentration | References |
| Water | 100 mM (31.38 mg/mL) | |
| Ethanol | 100 mM (31.38 mg/mL) | |
| DMSO | 100 mM (31.38 mg/mL) | |
| DMF | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Mechanism of Action: A Dual Inhibitor
This compound is a potent and reversible dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[2][3][7] This dual inhibitory action is central to its diverse pharmacological effects.
Adenosine Deaminase (ADA) Inhibition
EHNA is a potent inhibitor of adenosine deaminase, an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] By inhibiting ADA, EHNA increases the intracellular and extracellular concentrations of adenosine.[8]
Phosphodiesterase 2 (PDE2) Inhibition
EHNA selectively inhibits the cGMP-stimulated phosphodiesterase (PDE2).[2] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2 leads to an accumulation of these second messengers, thereby modulating various downstream signaling pathways. EHNA is significantly less potent against other PDE isoforms such as PDE1, PDE3, and PDE4.[2]
Potency and Selectivity
The inhibitory potency of this compound varies depending on the target enzyme and the biological system under investigation.
| Target | Parameter | Value | Species/Tissue | References |
| Adenosine Deaminase (ADA) | IC₅₀ | 1.2 µM | Human red blood cells | [2][9] |
| Adenosine Deaminase (ADA) | Kᵢ | 1.6 nM | Not specified | [6] |
| Phosphodiesterase 2 (PDE2) | IC₅₀ | 0.8 - 4 µM | General | |
| PDE2 (cGMP-stimulated) | IC₅₀ | 0.8 µM | Human myocardium | [2][7][9] |
| PDE2 (cGMP-stimulated) | IC₅₀ | 2 µM | Porcine myocardium | [2][7][9] |
| PDE2 | IC₅₀ | 3.5 µM | Rat hepatocyte | [2][9] |
| PDE2 | IC₅₀ | 5.5 µM | Human platelet | [2][9] |
| PDE1, PDE3, PDE4 | IC₅₀ | > 100 µM | Not specified | [2] |
Signaling Pathways and Cellular Effects
The dual inhibition of ADA and PDE2 by this compound leads to the modulation of several critical signaling pathways.
Caption: Mechanism of action of this compound.
By inhibiting ADA, EHNA increases adenosine levels, which can then activate adenosine receptors, leading to various cellular responses. The inhibition of PDE2 results in elevated cAMP and cGMP levels, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing processes such as cell proliferation, differentiation, and apoptosis.
Experimental Protocols and Applications
This compound is a valuable tool in a variety of research applications.
Stem Cell Research
EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells (hESCs) and maintain their pluripotency in feeder-free conditions, even in the absence of exogenous cytokines.[5][6][9]
Experimental Workflow: Maintenance of hESC Pluripotency
Caption: Workflow for maintaining hESC pluripotency with EHNA.
A typical experiment involves culturing hESCs in a feeder-free medium supplemented with EHNA at a concentration of around 10 µM.[5] The cells are passaged regularly, and the expression of pluripotency markers is monitored over time.
Cancer Research
EHNA has demonstrated anticancer effects in certain cancer models, such as malignant pleural mesothelioma (MPM).[8] It induces apoptosis in MPM cells by increasing intracellular adenosine concentrations.[8]
Experimental Protocol: Induction of Apoptosis in Cancer Cells
-
Cell Culture: Culture human MPM cell lines (e.g., NCI-H2052) under standard conditions.
-
Treatment: Treat the cells with varying concentrations of EHNA (e.g., 0.01-1 mM) for different time points (e.g., 24-48 hours).[8]
-
Apoptosis Assays: Assess apoptosis using methods such as MTT assay for cell viability, TUNEL staining for DNA fragmentation, and Western blotting for apoptosis-related proteins.[8]
-
Adenosine Measurement: Monitor intracellular adenosine concentrations to confirm the mechanism of action.[8]
Cardiovascular and Neuroscience Research
EHNA has been utilized to investigate the roles of adenosine and cyclic nucleotides in cardioprotection and neuroprotection, particularly in the context of ischemia.[2][5] It is also used to study cAMP/cGMP signaling in various cell types.[2][5] In neuroscience, it has been used to study the effects of adenosine on synaptic transmission and the role of RNA editing.[10][11]
In Vivo Applications
EHNA has been used in animal models to study its physiological effects. For instance, it has been shown to suppress tumor growth in mice inoculated with MPM cells.[8] It has also been used to study the pharmacokinetics of other drugs, such as cordycepin, by preventing their degradation by ADA.[12]
This technical guide provides a comprehensive overview of this compound, highlighting its properties, mechanism of action, and diverse research applications. Its dual inhibitory activity makes it a powerful tool for investigating the complex roles of adenosine and cyclic nucleotide signaling in health and disease.
References
- 1. bio-gems.com [bio-gems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [bio-gems.com]
- 4. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride | C14H24ClN5O | CID 11957547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
EHNA hydrochloride molecular weight and formula
An In-depth Technical Guide to EHNA Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (this compound), a versatile pharmacological tool used in a variety of research applications. The document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use.
Chemical and Physical Properties
This compound is a purine derivative with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for its use in experimental settings.
| Property | Value | Citations |
| Molecular Weight | 313.83 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₂₃N₅O・HCl | [1][2][3][4] |
| CAS Number | 58337-38-5 | [1][2][3][4] |
| Purity | ≥98% (HPLC) | [1][3][5] |
| Appearance | Crystalline solid | [4][5] |
| Solubility | Soluble in water (to 100 mM), ethanol (to 100 mM), and DMSO (to 100 mM) | [1][3][4] |
| Storage | Store at room temperature or at -20°C | [1][3][5] |
Mechanism of Action
This compound is recognized as a potent and selective dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[6][7] This dual inhibitory action makes it a valuable tool for modulating intracellular signaling pathways.
-
Adenosine Deaminase (ADA) Inhibition: EHNA is a potent inhibitor of ADA, the enzyme responsible for the deamination of adenosine to inosine.[1][7] By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, which can then activate adenosine receptors, leading to a variety of cellular responses.[1] The inhibition constant (Ki) for ADA is approximately 1.6 nM.[2]
-
Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[1][4] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibitory effect of EHNA on PDE2 is more pronounced when the enzyme is stimulated by cGMP.[6] The IC₅₀ values for PDE2 inhibition are in the micromolar range, typically between 0.8 and 4 µM.[1][2][3][6] It is significantly less potent against other PDE isoforms like PDE1, PDE3, or PDE4 (IC₅₀ > 100 µM).[4]
The following diagram illustrates the signaling pathways affected by this compound.
Experimental Protocols
This compound is utilized in a wide array of experimental contexts, from basic enzymatic assays to complex cell culture systems. Below are detailed methodologies for key experiments where this compound is a critical component.
Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of this compound on ADA activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified adenosine deaminase enzyme
-
Adenosine solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution to various concentrations in phosphate buffer. Prepare the adenosine substrate solution in the same buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the different concentrations of this compound. Include a control well with buffer and no inhibitor.
-
Enzyme Addition: Add the purified adenosine deaminase to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the adenosine substrate to all wells.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. The rate of this decrease is proportional to the ADA activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs)
This compound has been shown to suppress the spontaneous differentiation of hESCs.[1][2] This protocol describes how to use this compound to maintain the undifferentiated state of hESCs in culture.
Materials:
-
Human embryonic stem cells
-
Appropriate hESC culture medium (e.g., mTeSR™1)
-
This compound stock solution (e.g., 10 mM in water)
-
Cell culture plates coated with an appropriate matrix (e.g., Matrigel)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture the hESCs on matrix-coated plates in the appropriate medium according to standard protocols.
-
Treatment: Supplement the hESC culture medium with this compound to a final concentration (e.g., 10 µM).
-
Medium Change: Change the medium daily with fresh medium containing this compound.
-
Monitoring Pluripotency: Passage the cells as needed and regularly monitor the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) using techniques such as immunocytochemistry or quantitative PCR.
-
Differentiation Control: As a control, culture a parallel set of hESCs in a medium without this compound to observe spontaneous differentiation.
-
Analysis: Compare the expression of pluripotency and differentiation markers between the EHNA-treated and control groups to confirm the effect of EHNA on maintaining the undifferentiated state.
The following workflow diagram illustrates the experimental process for maintaining hESC pluripotency with this compound.
Conclusion
This compound is a powerful research tool with well-characterized dual inhibitory effects on adenosine deaminase and phosphodiesterase 2. This guide provides essential technical data and detailed experimental protocols to facilitate its effective use in various research and development applications, from enzymatic studies to stem cell biology. Researchers should always refer to batch-specific data for precise concentrations and handling instructions.[1][3]
References
In Vitro Effects of EHNA Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a potent and versatile small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1] This dual inhibitory action makes it a valuable tool in a wide range of in vitro studies, from investigating cyclic nucleotide signaling pathways to maintaining the pluripotency of human embryonic stem cells.[2][3] This technical guide provides an in-depth overview of the in vitro effects of EHNA hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Mechanisms of Action
This compound's primary in vitro effects stem from its ability to inhibit two key enzymes:
-
Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA, the enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, EHNA effectively increases the extracellular and intracellular concentrations of adenosine.
-
Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[5] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] A key characteristic of PDE2 is that its hydrolytic activity towards cAMP is allosterically activated by cGMP.[6] By inhibiting PDE2, EHNA can modulate the levels of these critical second messengers.
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the target enzyme, species, and tissue source. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Inhibition of Adenosine Deaminase (ADA) by this compound
| Tissue/Cell Type | Species | IC50 Value (µM) | Reference(s) |
| Red Blood Cells | Human | 1.2 | [2][3] |
Table 2: Inhibition of Phosphodiesterases (PDEs) by this compound
| PDE Isoform | Tissue/Cell Type | Species | IC50 Value (µM) | Reference(s) |
| PDE2 | Myocardium | Human | 0.8 | [2][7][8] |
| PDE2 | Myocardium | Porcine | 2 | [2][7][8] |
| PDE2 | Hepatocyte | Rat | 3.5 | [2][3] |
| PDE2 | Platelet | Human | 5.5 | [2][3] |
| PDE2 | General | - | 4 | [7][8] |
| PDE1 | - | - | >100 | [2][3] |
| PDE3 | - | - | >100 | [2][3] |
| PDE4 | - | - | >100 | [2][3] |
Key In Vitro Applications and Experimental Protocols
Modulation of Cyclic Nucleotide Signaling
EHNA is frequently used to study the intricate crosstalk between cAMP and cGMP signaling pathways. Its inhibitory effect on PDE2 prevents the cGMP-stimulated degradation of cAMP.
Experimental Protocol: In Vitro PDE2 Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory effect of EHNA on PDE2 activity in cell or tissue lysates.
Materials:
-
Cell or tissue homogenate
-
This compound stock solution (in DMSO or water)[9]
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cGMP stock solution
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare Lysates: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble PDE enzymes.
-
Assay Setup: In microcentrifuge tubes, combine the cell lysate, assay buffer, and varying concentrations of this compound. Include a control group with no EHNA.
-
Stimulation (Optional): To assess the effect on cGMP-stimulated activity, add a final concentration of cGMP (e.g., 1 µM) to the relevant tubes.[3]
-
Initiate Reaction: Add a mixture of cAMP and [³H]-cAMP to start the reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by boiling the samples for 1-2 minutes.
-
Convert to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for a further 10-20 minutes at 30°C.
-
Separate Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.
-
Quantify Activity: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE2 activity.
-
Data Analysis: Calculate the percentage of PDE2 inhibition at each EHNA concentration and determine the IC50 value.
Regulation of Adenosine Levels
By inhibiting ADA, EHNA increases adenosine concentration, which can then activate adenosine receptors and trigger downstream signaling events.
Experimental Protocol: In Vitro Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is based on the principle of measuring ammonia production from the deamination of adenosine.
Materials:
-
Serum, plasma, or tissue homogenate
-
This compound stock solution
-
Adenosine solution (substrate)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Ammonium sulfate standard solutions
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates or use serum/plasma directly.
-
Assay Setup: In a 96-well plate, add the sample and varying concentrations of EHNA. Include a control without EHNA.
-
Initiate Reaction: Add the adenosine substrate to all wells. Incubate at 37°C for 60 minutes.
-
Color Development: Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution to each well. This will react with the ammonia produced.
-
Incubation: Incubate at 37°C for 30 minutes to allow for color development.
-
Measurement: Read the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Quantification: Create a standard curve using the ammonium sulfate standards. Calculate the ADA activity in the samples and the percentage of inhibition by EHNA.
Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency
EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions and helps maintain their pluripotency.[5]
Experimental Protocol: hESC Culture with EHNA Supplementation
Materials:
-
Human embryonic stem cells
-
Feeder-free hESC culture medium (e.g., mTeSR™1)
-
Matrigel-coated culture plates
-
This compound stock solution
Procedure:
-
Cell Culture: Culture hESCs on Matrigel-coated plates in the appropriate feeder-free medium according to standard protocols.
-
EHNA Supplementation: Supplement the hESC culture medium with a final concentration of this compound (e.g., 10 µM).
-
Medium Changes: Perform daily medium changes with the EHNA-supplemented medium.
-
Passaging: Passage the cells as needed using standard techniques (e.g., enzyme-free dissociation).
-
Assessment of Pluripotency: Regularly assess the pluripotency of the cultured cells by monitoring morphology and expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunocytochemistry or flow cytometry.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits adenosine deaminase (ADA), leading to an increase in intracellular adenosine levels.
Caption: this compound inhibits PDE2, preventing the breakdown of cAMP, particularly when PDE2 is allosterically activated by cGMP.
Conclusion
This compound is an indispensable tool for in vitro research, offering a dual mechanism of action that allows for the targeted manipulation of adenosine and cyclic nucleotide signaling. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and cellular biology, facilitating the design and execution of robust in vitro studies. Careful consideration of the specific cell type and experimental conditions is crucial for the accurate interpretation of results obtained using this potent inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]
- 7. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. rndsystems.com [rndsystems.com]
EHNA Hydrochloride: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile pharmacological tool extensively utilized in cellular signaling research. Its primary mechanism of action involves the dual inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual activity makes EHNA a powerful modulator of signaling pathways regulated by adenosine and cyclic nucleotides (cAMP and cGMP), influencing a wide array of physiological processes. This technical guide provides an in-depth overview of this compound's core functions, its impact on cellular signaling, quantitative data on its inhibitory activity, and detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its effects through the inhibition of two distinct enzymes:
-
Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA. ADA is responsible for the deamination of adenosine to inosine, thereby regulating intracellular and extracellular adenosine levels. By inhibiting ADA, EHNA leads to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), initiating a cascade of downstream signaling events.
-
Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its cAMP hydrolytic activity. By inhibiting PDE2, EHNA prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, potentiates the signaling pathways mediated by these second messengers, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).
Role in Cellular Signaling Pathways
The dual inhibitory action of this compound has profound implications for several critical cellular signaling pathways:
Adenosine Signaling
By preventing the degradation of adenosine, EHNA enhances signaling through all four subtypes of adenosine receptors. This can lead to a variety of cellular responses, including cardioprotection, neuroprotection, and modulation of inflammatory responses. The accumulation of intracellular adenosine can also have metabolic consequences.
Cyclic Nucleotide Signaling (cAMP and cGMP)
EHNA's inhibition of PDE2 leads to increased intracellular levels of both cAMP and cGMP.
-
cAMP Signaling: Elevated cAMP levels activate PKA, which in turn phosphorylates a multitude of downstream target proteins, regulating processes such as gene expression, metabolism, and cell growth.
-
cGMP Signaling: Increased cGMP levels activate PKG, which plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function.
Furthermore, the interplay between cGMP and PDE2 is a critical aspect of EHNA's action. cGMP normally activates PDE2 to degrade cAMP. By inhibiting this cGMP-stimulated degradation of cAMP, EHNA can lead to a more pronounced increase in cAMP levels in the presence of cGMP-elevating signals (e.g., from nitric oxide).
Quantitative Data
The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key IC50 and Ki values.
| Target | Enzyme Source | IC50 Value (µM) | Reference |
| PDE2 | Human Myocardium | 0.8 | |
| PDE2 | Porcine Myocardium | 2 | |
| PDE2 | Rat Hepatocyte | 3.5 | |
| PDE2 | Human Platelet | 5.5 | |
| PDE2 | General | 4 | |
| PDE1, PDE3, PDE4 | Not specified | >100 | |
| Adenosine Deaminase | Human Red Blood Cells | 1.2 |
| Target | Ki Value | Reference |
| Adenosine Deaminase | 1.6 nM |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.
Objective: To determine the inhibitory effect of this compound on ADA activity in cell or tissue lysates.
Materials:
-
Cells or tissue of interest
-
This compound stock solution
-
ADA Assay Buffer
-
Protease inhibitor cocktail
-
Adenosine (substrate)
-
ADA Convertor and Developer reagents (per kit instructions)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Lysate Preparation:
-
Homogenize ~100 mg of tissue or 1-5 x 10^6 cells in cold ADA Assay Buffer containing a protease inhibitor cocktail
-
Methodological & Application
Application Notes and Protocols for EHNA Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile and potent small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] Its ability to modulate intracellular levels of adenosine, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP) makes it a valuable tool for a wide range of cell culture applications. These include the maintenance of stem cell pluripotency, induction of apoptosis in cancer cells, and the study of cyclic nucleotide-mediated signaling pathways. This document provides detailed protocols and quantitative data to facilitate the use of EHNA hydrochloride in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily through two mechanisms:
-
Inhibition of Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the degradation of adenosine to inosine, leading to an accumulation of intracellular and extracellular adenosine.[1]
-
Inhibition of Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2. This leads to an increase in intracellular cAMP levels, particularly in the presence of elevated cGMP.[1]
The dual inhibition of ADA and PDE2 results in complex downstream effects on cellular signaling, influencing processes such as cell proliferation, differentiation, and apoptosis.
Quantitative Data
The inhibitory activity of this compound varies depending on the cell type and the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in various studies.
| Target Enzyme | Cell/Tissue Type | IC50 Value (µM) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2[1] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8[1] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2[1] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5[1] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 313.83 g/mol ), dissolve 3.14 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a specific cell line. The optimal concentration range and incubation time should be determined empirically for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EHNA concentration.
-
Remove the medium from the wells and add 100 µL of the prepared EHNA dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Induction and Detection of Apoptosis using Annexin V Staining
This protocol describes how to induce apoptosis with this compound and subsequently detect it using Annexin V staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., malignant pleural mesothelioma cells)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 to 48 hours. Include an untreated control and a vehicle (DMSO) control.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency
This protocol outlines the use of this compound to maintain the undifferentiated state of hESCs in feeder-free conditions.
Materials:
-
Human embryonic stem cells
-
Feeder-free hESC culture medium (e.g., mTeSR™1)
-
Matrigel-coated culture plates
-
This compound stock solution (10 mM in DMSO)
-
Gentle cell dissociation reagent (e.g., ReLeSR™)
-
ROCK inhibitor (e.g., Y-27632)
Protocol:
-
Culture hESCs on Matrigel-coated plates in feeder-free medium according to standard protocols.
-
Supplement the hESC culture medium with 10 µM this compound.
-
Perform daily medium changes with fresh medium containing 10 µM this compound.
-
Passage the hESCs when the colonies become large and start to merge. Use a gentle, enzyme-free passaging reagent to maintain cell health and pluripotency.
-
During passaging, it is recommended to add a ROCK inhibitor to the culture medium for the first 24 hours to enhance cell survival.
-
Continue to culture the hESCs in the presence of 10 µM this compound to maintain their pluripotent state. Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) by immunocytochemistry or flow cytometry.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the dual inhibitory action of this compound on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), and the subsequent effects on adenosine and cyclic nucleotide signaling.
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in performing a cell viability assay using this compound.
Caption: Experimental workflow for MTT-based cell viability assay.
Logical Relationship for Apoptosis Detection
The following diagram illustrates the logical flow for identifying different cell populations in an apoptosis assay using Annexin V and Propidium Iodide staining after treatment with this compound.
References
Application Notes and Protocols for EHNA Hydrochloride in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a small molecule that has demonstrated significant utility in the field of stem cell research. Primarily known as a dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA), recent studies have highlighted its role in maintaining the pluripotency of human embryonic stem cells (hESCs) in feeder-free conditions, independent of its canonical inhibitory functions. This application note provides detailed protocols and technical data for the use of this compound in stem cell culture, offering a valuable tool for researchers focused on pluripotency maintenance and differentiation control.
Mechanism of Action
This compound has two well-established inhibitory activities:
-
Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate-specific enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound can modulate the intracellular levels of these second messengers, thereby influencing various cellular signaling pathways.
-
Adenosine Deaminase (ADA) Inhibition: ADA is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine. Inhibition of ADA by this compound leads to an accumulation of adenosine, which can activate adenosine receptors and trigger downstream signaling cascades.
Intriguingly, research suggests that EHNA's ability to maintain hESC pluripotency may not be directly mediated by either PDE2 or ADA inhibition, pointing towards a novel, yet to be fully elucidated, mechanism of action. This makes EHNA a subject of ongoing research to uncover new pathways governing stem cell self-renewal.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value | Cell/Tissue Type |
| Phosphodiesterase 2 (PDE2) | 0.8 - 4 µM | cGMP-stimulated |
| Adenosine Deaminase (ADA) | 1.2 µM | Human red blood cells |
Table 2: Application of this compound in Stem Cell Culture
| Application | Effective Concentration | Cell Type | Culture Condition | Key Outcome |
| Maintenance of Pluripotency | 10 µM | Human Embryonic Stem Cells (hESCs) | Feeder-free, without bFGF | Suppression of spontaneous differentiation, maintenance of pluripotency markers (NANOG, POU5F1/Oct-4, SSEA4) for over 10 passages. |
| Blocking Neuronal Differentiation | 10 µM | Human Embryonic Stem Cells (hESCs) | Directed neuronal differentiation conditions | Strong blockade of neuronal differentiation. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pluripotency Maintenance
The precise signaling pathway through which this compound maintains hESC pluripotency is still under investigation and appears to be independent of its known targets, PDE2 and ADA. The following diagram illustrates the current understanding, highlighting the novel nature of the pathway.
Caption: Proposed novel signaling pathway of this compound in maintaining hESC pluripotency.
Experimental Workflow: Maintenance of hESC Pluripotency
The following diagram outlines the general workflow for maintaining hESCs in a pluripotent state using this compound.
Caption: Workflow for feeder-free maintenance of hESCs using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (Molecular Weight: 313.83 g/mol )
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.14 mg of this compound in 1 mL of DMSO or water.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 years.
-
Protocol 2: Feeder-Free Maintenance of hESCs with this compound
This protocol is adapted from standard feeder-free culture methods for hESCs.
Materials:
-
hESCs
-
DMEM/F-12 basal medium
-
20% KnockOut™ Serum Replacement (KOSR)
-
1% Non-Essential Amino Acids (NEAA)
-
2 mM L-glutamine
-
0.1 mM 2-mercaptoethanol
-
10 µM this compound (from 10 mM stock)
-
Matrigel®-coated culture plates
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell dissociation reagent (e.g., Collagenase IV or Dispase)
Procedure:
-
Media Preparation: Prepare the complete culture medium by supplementing the DMEM/F-12 basal medium with 20% KOSR, 1% NEAA, 2 mM L-glutamine, and 0.1 mM 2-mercaptoethanol. Immediately before use, add this compound to a final concentration of 10 µM.
-
Cell Seeding:
-
Aspirate the old medium from the hESC
-
Application Notes and Protocols: EHNA Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a versatile pharmacological tool with significant applications in neuroscience research. It functions as a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2][3][4] This dual inhibitory action allows researchers to investigate the complex interplay of adenosine and cyclic nucleotide signaling pathways in the central nervous system. These application notes provide a comprehensive overview of this compound's use in neuroscience, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Adenosine Deaminase (ADA): ADA is a key enzyme responsible for the degradation of adenosine to inosine. By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, thereby potentiating its effects on adenosine receptors (A1, A2A, A2B, and A3).[3][5] This modulation of adenosine signaling is crucial in processes such as neurotransmission, neuroprotection, and inflammation.
-
Inhibition of Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6] EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2.[1][2] This leads to an increase in intracellular cAMP levels, particularly in response to cGMP signaling, allowing for the study of crosstalk between these two critical second messenger systems.
Key Applications in Neuroscience Research
-
Studying Adenosine Signaling: By preventing the breakdown of adenosine, EHNA is instrumental in elucidating the roles of adenosine in synaptic transmission and plasticity.[7]
-
Investigating Neuroprotection: EHNA has been utilized in models of ischemia and other neurological disorders to explore the neuroprotective effects of elevated adenosine levels.[3][8]
-
Modulating Neurotransmitter Release: Through its influence on presynaptic adenosine receptors and cyclic nucleotide levels, EHNA can be used to study the regulation of neurotransmitter release.
-
Analyzing cAMP/cGMP Crosstalk: The selective inhibition of PDE2 by EHNA provides a valuable tool to dissect the intricate interactions between cAMP and cGMP signaling pathways in neurons.[1]
-
Preventing Neuronal Differentiation: EHNA has been shown to suppress the spontaneous and directed differentiation of stem cells into neurons, making it useful in stem cell research.[1][9][10]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
| Target | IC50 Value | Species/Tissue | Reference |
| Adenosine Deaminase (ADA) | 1.2 µM | Human red blood cells | [3][11] |
| Phosphodiesterase 2 (PDE2) | 0.8 µM | Human myocardium | [2][3] |
| 2 µM | Porcine myocardium | [2][3] | |
| 4 µM | - | [2] | |
| 0.8 - 4 µM | - | [1][7][9][10] | |
| Phosphodiesterase 1 (PDE1) | > 100 µM | - | [3] |
| Phosphodiesterase 3 (PDE3) | > 100 µM | - | [3] |
| Phosphodiesterase 4 (PDE4) | > 100 µM | - | [3] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| Molecular Weight | 313.83 g/mol | [1][9][10] |
| Formula | C14H23N5O.HCl | [1][9][10] |
| Purity | ≥98% (HPLC) | [9][10] |
| Solubility (Water) | up to 100 mM | [1][9][10] |
| Solubility (DMSO) | up to 100 mM | [1][9][10] |
| Solubility (Ethanol) | up to 100 mM | [1][9][10] |
| Storage | Room Temperature (for solid) | [1][9][10] |
| -20°C (for stock solutions) | [6][12] |
Table 2: Physicochemical Properties of this compound
Signaling Pathways and Experimental Workflows
Caption: Adenosine signaling pathway modulated by this compound.
Caption: EHNA's role in cGMP-cAMP crosstalk via PDE2 inhibition.
Caption: General experimental workflows for this compound.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD) in primary cortical neurons.
Materials:
-
This compound
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Glucose-free DMEM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Anaerobic chamber or gas-pack system (95% N2, 5% CO2)
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from E18 rat embryos following standard protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.
-
Culture the neurons for 7-10 days in a humidified incubator at 37°C and 5% CO2.
-
-
EHNA Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of EHNA (e.g., 1-50 µM). A vehicle control (water or DMSO) should be included.
-
Pre-incubate the cells with EHNA for 2 hours.
-
-
Oxygen-Glucose Deprivation (OGD):
-
After pre-incubation, wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the plate in an anaerobic chamber at 37°C for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like injury.
-
Control wells (no OGD) should be incubated with regular supplemented Neurobasal medium in a normoxic incubator.
-
-
Reperfusion and Incubation:
-
Following OGD, remove the plate from the anaerobic chamber and replace the glucose-free DMEM with the original supplemented Neurobasal medium containing EHNA or vehicle.
-
Return the plate to the normoxic incubator and incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (no OGD) group.
-
Protocol 2: In Vivo Administration in a Rodent Model of Stroke
This protocol provides a general guideline for administering this compound in a rat model of middle cerebral artery occlusion (MCAO).
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Model:
-
Induce focal cerebral ischemia using the intraluminal filament model of MCAO in anesthetized rats.
-
-
EHNA Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a specific dose (e.g., 1-10 mg/kg body weight). The timing of administration can be varied (e.g., before, during, or after MCAO) depending on the study design. A vehicle control group receiving saline should be included.
-
-
Behavioral Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Histological Analysis:
-
After behavioral testing, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize concentrations, incubation times, and dosages for their specific experimental models and conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Signaling During Acute and Chronic Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 12. Sodium channels and the synaptic mechanisms of inhaled anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiovascular Function with EHNA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile pharmacological tool with significant applications in cardiovascular research. It functions as a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual inhibitory action allows researchers to investigate the intricate roles of adenosine and cyclic nucleotide signaling pathways in cardiac physiology and pathophysiology.
EHNA's inhibition of ADA prevents the degradation of adenosine, leading to its accumulation and subsequent activation of adenosine receptors. This is particularly relevant in studying cardioprotective mechanisms, as adenosine is known to play a crucial role in mitigating ischemia-reperfusion injury.
Simultaneously, EHNA's selective inhibition of PDE2, a cGMP-stimulated phosphodiesterase, offers a unique avenue to explore the crosstalk between the cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling pathways. By inhibiting PDE2, EHNA prevents the cGMP-stimulated hydrolysis of cAMP, leading to an increase in intracellular cAMP levels under specific conditions. This interaction is pivotal in regulating cardiac contractility, heart rate, and calcium homeostasis. These application notes provide detailed protocols and data for utilizing EHNA hydrochloride to investigate these critical aspects of cardiovascular function.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Species/Tissue | IC50 / Ki | Reference(s) |
| Adenosine Deaminase (ADA) | - | Ki = 1.6 nM | |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 = 0.8 µM | |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 = 2 µM | |
| Phosphodiesterase 2 (PDE2) | General | IC50 = 4 µM | |
| cGMP-stimulated PDE activity | Frog Ventricle | IC50 ≈ 4-5 µM | |
| Reversal of cGMP-inhibited ICa | Frog Ventricular Myocytes | IC50 ≈ 3 µM |
Table 2: Effects of this compound on Cardiovascular Parameters
| Experimental Model | Parameter Measured | Treatment Conditions | Observed Effect | Reference(s) |
| Isolated Perfused Rat Heart | Ischemia-Reperfusion Injury | 5 µM EHNA | Reduced incidence of ventricular fibrillation, lower resting tension, improved recovery of contraction amplitude and heart rate, increased coronary flow. | |
| Isolated Frog Ventricular Myocytes | L-type Ca2+ current (ICa) | 0.3-30 µM EHNA on isoprenaline-stimulated ICa | Reversed the inhibitory effect of cGMP. | |
| Isolated Frog Ventricular Myocytes | L-type Ca2+ current (ICa) | 30 µM EHNA on isoprenaline-stimulated ICa with NO donors | Blocked the inhibitory effect of NO donors. | |
| Mouse Sinoatrial Node Myocytes | Spontaneous Action Potential Firing | 10 µM EHNA | Increased spontaneous action potential frequency. | |
| Rat Ventricular Myocardium | β2 adrenoceptor-mediated inotropy | Presence of EHNA | Increased inotropy and cAMP levels in the left ventricle. |
Signaling Pathways
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury
This protocol describes the induction of ischemia-reperfusion injury in an isolated rodent heart to study the cardioprotective effects of this compound.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM D-glucose. Bubble with 95% O2 / 5% CO2 to a pH of 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Heparin (1000 U/mL)
-
Anesthetic (e.g., pentobarbital, ketamine/xylazine)
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) via intraperitoneal injection.
-
Administer heparin (e.g., 200 IU, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
-
Heart Excision and Cannulation:
-
Rapidly excise the heart and place it in ice-cold KHB to induce cardiac arrest.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Secure the aorta with a suture.
-
-
Stabilization:
-
Initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg for rats).
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline functional parameters for 10-15 minutes.
-
EHNA Treatment (optional pre-treatment): For the treatment group, switch to KHB containing the desired concentration of EHNA (e.g., 5 µM) and perfuse for 15-20 minutes before inducing ischemia. The control group will continue to receive normal KHB.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with either normal KHB (control) or EHNA-containing KHB (treatment) for a period of 60-120 minutes.
-
-
Data Acquisition and Analysis:
-
Continuously record LVDP, heart rate, and coronary flow throughout the experiment.
-
At the end of the reperfusion period, the heart can be collected for further biochemical analysis (e.g., infarct size measurement using TTC staining, protein analysis).
-
Compare the recovery of cardiac function and infarct size between the control and EHNA-treated groups.
-
Protocol 2: Phosphodiesterase 2 (PDE2) Activity Assay in Cardiac Myocytes
This protocol provides a method to measure the effect of this compound on PDE2 activity in isolated cardiac myocytes.
Materials:
-
Isolated cardiac myocytes
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PDE reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
cAMP substrate (e.g., 1 µM)
-
cGMP (for stimulation of PDE2 activity)
-
This compound
-
5'-nucleotidase (Crotalus atrox venom)
-
Phosphate assay reagent (e.g., Malachite Green-based)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Isolate cardiac myocytes from heart tissue using established enzymatic digestion protocols.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic proteins, including PDE2.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
PDE2 Activity Assay:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain:
-
PDE reaction buffer
-
Cell lysate (a standardized amount of protein)
-
cGMP (e.g., 1 µM, to stimulate PDE2)
-
Varying concentrations of this compound or vehicle (control).
-
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
-
Conversion of AMP to Phosphate:
-
Add 5'-nucleotidase to each well to convert the AMP produced by PDE activity into adenosine and inorganic phosphate (Pi).
-
Incubate at 30°C for 10 minutes.
-
-
Phosphate Detection:
-
Add the phosphate assay reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi produced in each sample.
-
Determine the PDE2 activity (as pmol AMP hydrolyzed/min/mg protein).
-
Plot the PDE2 activity against the concentration of EHNA
-
EHNA Hydrochloride: A Versatile Tool for Modulating Immune Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile small molecule inhibitor widely utilized in immunology research. It exhibits a dual mechanism of action, functioning as a reversible inhibitor of adenosine deaminase (ADA) and a selective inhibitor of phosphodiesterase 2 (PDE2). This dual activity makes EHNA a powerful tool for dissecting the complex roles of adenosine signaling and cyclic nucleotide pathways in regulating immune cell function. These application notes provide a comprehensive overview of this compound's use in immunological studies, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound's immunomodulatory effects stem from its ability to interfere with two key enzymatic pathways:
-
Adenosine Deaminase (ADA) Inhibition: ADA is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA leads to an accumulation of extracellular and intracellular adenosine. Adenosine, in turn, signals through four G-protein coupled receptors (A1, A2A, A2B, and A3) on the surface of immune cells, triggering a cascade of downstream signaling events that can profoundly influence immune responses.
-
Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In immune cells, the intracellular levels of these cyclic nucleotides are critical for regulating activation, proliferation, and cytokine production. By inhibiting PDE2, EHNA can lead to an increase in intracellular cAMP and cGMP levels, thereby modulating various cellular functions.
The interplay between these two inhibitory activities allows researchers to investigate the intricate connections between adenosine signaling and cyclic nucleotide-dependent pathways in the immune system.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) of this compound for its primary targets, as well as effective concentrations used in various immunological assays.
Table 1: IC50 Values for this compound
| Target | Species/Cell Type | IC50 Value | Reference(s) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 µM | [1] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 µM | [1][2] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2 µM | [2] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5 µM | [1] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5 µM | [1] |
Table 2: Effective Concentrations of this compound in Immunological Assays
| Assay | Cell Type | Concentration | Observed Effect | Reference(s) |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 µM | 90% inhibition of ADA activity | [3] |
| Lymphocyte Proliferation | Human PBMCs | 100 µM | Minimal concentration to inhibit thymidine uptake | [3] |
| Thymocyte Proliferation | Guinea Pig Thymocytes | Not specified | Inhibition of spontaneous proliferation | [3] |
| Cytokine Production (in response to Concanavalin A) | Porcine T-cells | Dose-dependent | Inhibition of TNF-α, IFN-γ, IL-2; Potentiation of IL-10 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the dual mechanism of action of this compound on immune cells, leading to the modulation of downstream signaling pathways.
Experimental Workflow for T-Cell Proliferation Assay
This diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation using a dye dilution assay.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol details the methodology for assessing the impact of this compound on the proliferation of human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anti-CD3/CD28 Dynabeads™ (or other T-cell stimuli)
-
96-well round-bottom culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8)
Methodology:
-
Isolation of T-cells: Isolate T-cells from fresh human PBMCs using a negative selection method to avoid pre-activation.
-
CFSE Labeling:
-
Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Add 50 µL of the EHNA dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubation (Optional but recommended): Incubate the cells with EHNA for 1-2 hours at 37°C before stimulation to ensure target engagement.
-
-
T-cell Stimulation:
-
Add 50 µL of anti-CD3/CD28 beads at the manufacturer's recommended concentration to each well. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE intensity. Gate on CD4+ and CD8+ T-cell populations to analyze proliferation within these subsets.
-
Protocol 2: Cytokine Release Assay
This protocol describes how to measure the effect of this compound on cytokine production by activated T-cells.
Materials:
-
Isolated human T-cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, or PMA/Ionomycin)
-
96-well flat-bottom culture plates
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10, TNF-α)
-
Plate reader or flow cytometer compatible with the chosen cytokine detection method
Methodology:
-
Cell Plating and Treatment:
-
Isolate and resuspend T-cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of this compound dilutions (e.g., 0.1 µM to 50 µM) or vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
T-cell Stimulation:
-
Add 50 µL of the chosen T-cell stimulus to the wells.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the specific cytokines being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification:
-
Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Protocol 3: Regulatory T-cell (Treg) Suppression Assay
This protocol is designed to evaluate the effect of this compound on the suppressive function of regulatory T-cells.
Materials:
-
CD4+CD25+ regulatory T-cells (Tregs) and CD4+CD25- conventional T-cells (Tconv) isolated from human PBMCs (e.g., by magnetic-activated cell sorting - MACS).
-
CFSE
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Anti-CD3/CD28 beads
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate Tregs and Tconvs.
-
Label the Tconvs with CFSE as described in Protocol 1.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled Tconvs at a constant number (e.g., 5 x 10^4 cells/well).
-
Add Tregs at varying ratios to the Tconvs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include a control with Tconvs alone.
-
Add this compound at desired concentrations or vehicle control to the co-cultures.
-
-
Stimulation and Incubation:
-
Add anti-CD3/CD28 beads to stimulate the Tconvs.
-
Incubate the co-culture for 4-5 days.
-
-
Analysis:
-
Harvest the cells and stain for CD4.
-
Analyze the proliferation of the CD4+ Tconv population by measuring CFSE dilution using flow cytometry.
-
The suppressive capacity of Tregs is determined by their ability to inhibit the proliferation of Tconvs. The effect of EHNA on this suppression can then be quantified.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of adenosine and cyclic nucleotides in immune regulation. Its dual inhibitory action on ADA and PDE2 provides a unique opportunity to modulate these interconnected signaling pathways. The protocols provided herein offer a starting point for researchers to explore the immunomodulatory effects of EHNA in various experimental settings. Careful dose-response studies and consideration of the specific immune cell populations under investigation will be crucial for obtaining robust and meaningful data. By leveraging the properties of EHNA, researchers can gain deeper insights into the fundamental mechanisms governing immune cell function, which may ultimately inform the development of novel therapeutic strategies for a range of immune-mediated diseases.
References
- 1. IL-10 and IL-4 synergize with TNF-alpha to induce IL-1ra production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Tumor Necrosis Factor Alpha (TNF-α) and Interleukin-10 in the Pathogenesis of Severe Murine Monocytotropic Ehrlichiosis: Increased Resistance of TNF Receptor p55- and p75-Deficient Mice to Fatal Ehrlichial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of thymocyte proliferation by endogenous adenosine and adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of adenosine on pro-inflammatory cytokine production by porcine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHNA Hydrochloride in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile inhibitor of two key enzyme families: adenosine deaminases (ADA) and phosphodiesterases (PDEs), with a particular selectivity for PDE2. This dual inhibitory action makes EHNA a valuable tool in a wide range of research areas, including cardiovascular disease, neuroscience, immunology, and stem cell biology. These application notes provide detailed protocols for the use of this compound in enzyme assays, enabling researchers to accurately determine its inhibitory effects and explore its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects through the reversible inhibition of ADA and PDE2.
-
Adenosine Deaminase (ADA) Inhibition : ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine. This elevation in adenosine levels can, in turn, modulate a variety of physiological processes through the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous signaling pathways.
-
Phosphodiesterase 2 (PDE2) Inhibition : PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is a dual-substrate enzyme, meaning it can hydrolyze both cAMP and cGMP. A key characteristic of PDE2 is its allosteric activation by cGMP. When cGMP binds to the regulatory GAF-B domain of PDE2, the enzyme's hydrolytic activity towards cAMP is significantly increased. EHNA selectively inhibits PDE2, leading to an accumulation of cAMP and cGMP in cells. This can have profound effects on signaling pathways that are dependent on these cyclic nucleotides.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for EHNA can vary depending on the enzyme source, species, and assay conditions.
| Enzyme Target | Species/Tissue Source | IC50 Value (µM) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2[1][3] |
| Adenosine Deaminase (ADA) | Human Astrocytoma Cells | 1.5[3] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8[1][4][5] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2[1][4][5] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5[1] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5[1] |
| Phosphodiesterase 2 (PDE2) | General | 0.8 - 4[6][7][8] |
| Phosphodiesterase 1 (PDE1) | General | > 100[1] |
| Phosphodiesterase 3 (PDE3) | General | > 100[1] |
| Phosphodiesterase 4 (PDE4) | General | > 100[1] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Adenosine Deaminase Inhibition by EHNA
Caption: Inhibition of adenosine deaminase (ADA) by this compound.
Signaling Pathway of Phosphodiesterase 2 (PDE2) Inhibition by EHNA
Caption: Inhibition of phosphodiesterase 2 (PDE2) by this compound.
Experimental Workflow for an Enzyme Inhibition Assay
Caption: General experimental workflow for an enzyme inhibition assay.
Experimental Protocols
Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay
This protocol describes a colorimetric method for determining the inhibitory activity of this compound on adenosine deaminase. The assay is based on the quantification of ammonia produced from the deamination of adenosine.
Materials:
-
Purified Adenosine Deaminase (ADA)
-
Adenosine
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 7.5)
-
Phenol/Nitroprusside solution (106 mM phenol, 0.17 mM sodium nitroprusside)
-
Alkaline Hypochlorite solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Adenosine (e.g., 20 mM) in Sodium Phosphate Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Sodium Phosphate Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: 50 µL of Sodium Phosphate Buffer.
-
Control wells (No Inhibitor): 25 µL of Sodium Phosphate Buffer and 25 µL of ADA solution.
-
Test wells: 25 µL of the corresponding this compound dilution and 25 µL of ADA solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow EHNA to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the Adenosine solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 150 µL of Phenol/Nitroprusside solution to each well.
-
Add 150 µL of Alkaline Hypochlorite solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the control and test wells.
-
Calculate the percentage of inhibition for each EHNA concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100
-
Plot the % Inhibition against the logarithm of the EHNA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Phosphodiesterase 2 (PDE2) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on PDE2 activity. This assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP.
Materials:
-
Recombinant human PDE2
-
Cyclic AMP (cAMP) or Cyclic GMP (cGMP)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of cAMP or cGMP (e.g., 10 mM) in the Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.
-
Prepare serial dilutions of this compound in the Assay Buffer to obtain a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the appropriate wells:
-
Blank wells: 50 µL of Assay Buffer.
-
Control wells (No Inhibitor): 25 µL of Assay Buffer and 25 µL of PDE2 enzyme solution.
-
Test wells: 25 µL of the respective this compound dilution and 25 µL of PDE2 enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the PDE2 reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells. For assessing cGMP-stimulated cAMP hydrolysis, include a low concentration of cGMP (e.g., 1-5 µM) in the reaction mixture with cAMP as the primary substrate.
-
-
Incubation:
-
Incubate the plate at 30°C for 20-30 minutes.
-
-
Conversion to Phosphate:
-
Add 25 µL of 5'-Nucleotidase solution to each well to convert the AMP or GMP produced into adenosine or guanosine and inorganic phosphate.
-
Incubate at 30°C for an additional 10-15 minutes.
-
-
Phosphate Detection:
-
Add 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color to develop.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength for the chosen phosphate detection reagent (e.g., ~630 nm for Malachite Green).
-
-
Data Analysis:
-
Follow the same data analysis steps as described in the ADA inhibition assay protocol to calculate the % inhibition and determine the IC50 value of EHNA for PDE2.
-
Conclusion
This compound is a powerful pharmacological tool for the study of purinergic signaling and cyclic nucleotide-mediated pathways. The protocols provided here offer a framework for researchers to reliably assess the inhibitory activity of EHNA against adenosine deaminase and phosphodiesterase 2. By carefully following these methodologies and adapting them to specific experimental needs, scientists can further elucidate the complex roles of these enzymes in health and disease, and explore the therapeutic potential of their inhibition.
References
- 1. content.abcam.com [content.abcam.com]
- 2. mediomics.com [mediomics.com]
- 3. westbioscience.com [westbioscience.com]
- 4. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Regulation of cGMP and cAMP Phosphodiesterases in Early Cardiac Hypertrophy Induced by Angiotensin II | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHNA Hydrochloride in Cyclic Nucleotide Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride, a potent and selective dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA), in the study of cyclic nucleotide signaling pathways. EHNA hydrochloride serves as a critical pharmacological tool to investigate the roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various physiological and pathophysiological processes. This document outlines the mechanism of action of EHNA, presents its inhibitory profile, and offers detailed protocols for its application in key experiments, including PDE activity assays, measurement of intracellular cyclic nucleotide levels, and functional cellular assays.
Introduction to this compound and Cyclic Nucleotide Signaling
Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that regulate a myriad of cellular functions, including proliferation, differentiation, apoptosis, and metabolism. The intracellular concentrations of these critical signaling molecules are tightly controlled by their synthesis through adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 distinct families (PDE1-11) with varying substrate specificities and regulatory properties.
PDE2, a dual-substrate specific PDE, is unique in that its hydrolytic activity for cAMP is allosterically activated by cGMP. This property positions PDE2 as a crucial integration point for the cAMP and cGMP signaling pathways. This compound is a valuable tool for dissecting these intricate signaling networks due to its selective inhibition of PDE2. By inhibiting PDE2, EHNA prevents the cGMP-stimulated breakdown of cAMP, leading to an increase in intracellular cAMP levels, particularly in cellular contexts where cGMP is elevated. It is important to note that EHNA also inhibits adenosine deaminase, a property that should be considered in experimental design.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on PDE2 by competing with the cyclic nucleotide substrates (cAMP and cGMP) at the catalytic site of the enzyme. A key characteristic of EHNA's action is its pronounced inhibition of the cGMP-stimulated activity of PDE2, while having a much smaller effect on the basal, unstimulated activity. This makes EHNA particularly useful for studying the cGMP-dependent regulation of cAMP hydrolysis.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various PDE isoforms and its effects on cellular functions.
Table 1: Inhibitory Potency (IC50) of this compound against PDE Isoforms
| PDE Isoform | Species/Tissue | IC50 (µM) | Reference(s) |
| PDE2 | Human Myocardium | 0.8 | |
| PDE2 | Porcine Myocardium | 2 | |
| PDE2 | Rat Hepatocyte | 3.5 | |
| PDE2 | Human Platelet | 5.5 | |
| PDE2 | General | 4 | |
| PDE1 | - | > 100 | |
| PDE3 | - | > 100 | |
| PDE4 | - | > 100 |
Table 2: Effects of this compound on Cellular Responses
| Cell Type | Parameter Measured | EHNA Concentration | Observed Effect | Reference(s) |
| Frog Ventricular Myocytes | cGMP-inhibited L-type Ca2+ current (Ica) | ~3 µM (IC50) | Reversal of cGMP-induced inhibition of Ica | |
| Murine Thymocytes | PDE2 Activity | ~4 µM (IC50) | Inhibition of cGMP-stimulated PDE2 activity | |
| Human Embryonic Stem Cells | Differentiation | 10 µM | Blocks spontaneous differentiation and maintains pluripotency |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound to study cyclic nucleotide signaling.
Protocol 1: In Vitro PDE2 Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on PDE2 activity in cell or tissue lysates.
Materials:
-
Cell or tissue lysate containing PDE2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1 mg/mL BSA
-
[3H]-cAMP or [3H]-cGMP substrate
-
cGMP (for stimulation of PDE2)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Lysates: Homogenize cells or tissues in a lysis buffer and centrifuge to obtain a supernatant containing the soluble PDE fraction.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, cGMP (e.g., 1 µM to stimulate PDE2), and varying concentrations of this compound or vehicle (DMSO).
-
Initiate Reaction: Add the cell/tissue lysate to the reaction mixture and pre-incubate for 10 minutes at 30°C. Initiate the reaction by adding [3H]-cAMP or [3H]-cGMP (to a final concentration of ~1 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20%.
-
Terminate Reaction: Stop the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Nucleotidase Digestion: Add snake venom nucleotidase to each tube and incubate for a further 10 minutes at 30°C to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: Add a slurry of anion-exchange resin to each tube to bind the unhydrolyzed [3H]-cAMP/[3H]-cGMP. Centrifuge to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant (containing the [3H]-adenosine/[3H]-guanosine) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE2 inhibition for each EHNA concentration and determine the IC50 value.
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels
This protocol describes the use of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure changes in intracellular cAMP and cGMP levels in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Stimulating agents (e.g., a nitric oxide donor to increase cGMP)
-
0.1 M HCl for cell lysis
-
Commercially available cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations for a specified duration. Co-treatment with a cGMP-elevating agent may be necessary to observe the effect on cAMP.
-
Cell Lysis: Aspirate the culture medium and lyse the cells by adding 0.1 M HCl. Incubate at room temperature for 10-20 minutes.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris. The supernatant contains the cyclic nucleotides.
-
ELISA Procedure: Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a cyclic nucleotide-peroxidase conjugate.
-
Adding a primary antibody specific for the cyclic nucleotide.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP or cGMP in the samples. Express the results as pmol/mg of protein or relative to a control group.
Protocol 3: Functional Assay in Cardiomyocytes
This protocol provides a framework for assessing the functional effects of this compound on cardiomyocyte contractility or electrophysiology.
Materials:
-
Isolated primary cardiomyocytes or a cardiomyocyte cell line
-
This compound
-
Appropriate culture medium
-
System for measuring cardiomyocyte function (e.g., video-based edge detection for contractility, multi-electrode array for electrophysiology)
Procedure:
-
Cell Preparation: Isolate and culture primary cardiomyocytes or plate a cardiomyocyte cell line according to standard protocols.
-
Baseline Measurement: Record the baseline contractile function (e.g., shortening amplitude, velocity) or electrophysiological parameters (e.g., field potential duration, beat rate).
-
EHNA Treatment: Add this compound at the desired concentration to the culture medium.
-
Functional Measurement: After an appropriate incubation period, record the functional parameters again. It may be relevant to co-apply a β-adrenergic agonist (to increase cAMP) and a nitric oxide donor (to increase cGMP) to unmask the effects of PDE2 inhibition.
-
Data Analysis: Quantify the changes in the measured parameters before and after EHNA treatment and compare them to a vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.
Troubleshooting & Optimization
EHNA hydrochloride solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and experimental use of EHNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual-function inhibitor. It potently inhibits adenosine deaminase (ADA) and selectively inhibits phosphodiesterase 2 (PDE2). This dual inhibition leads to an increase in adenosine levels and modulation of cyclic nucleotide (cAMP and cGMP) signaling pathways.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in several common laboratory solvents. It is readily soluble in water, dimethyl sulfoxide (DMSO), and ethanol. For detailed quantitative solubility data, please refer to the data table below.
Q3: What is the recommended method for storing this compound?
A3: The solid, powdered form of this compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. It is always recommended to prepare fresh solutions for optimal results.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If you observe precipitation in your stock solution upon thawing, gently warm the vial and vortex for approximately 5 minutes until the solid has completely redissolved. Always ensure the solution is clear and free of precipitate before use.
Q5: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer. Here are some best practices to minimize precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a stepwise dilution, first into a smaller volume of media or PBS, ensuring rapid mixing, before adding it to the final culture volume.
-
Rapid Mixing: Add the stock solution dropwise into the vortexing or stirring culture medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% to avoid solvent toxicity to the cells. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Pre-warming Media: Using pre-warmed culture media (37°C) can sometimes help to improve the solubility of the compound upon dilution.
Quantitative Solubility Data
The following table summarizes the maximum solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 31.38 |
| DMSO | 100 | 31.38 |
| Ethanol | 100 | 31.38 |
Data is based on a molecular weight of 313.83 g/mol . Batch-specific variations may occur.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you will need 31.38 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously until all the solid has dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution (e.g., 100 mM in DMSO) at room temperature. Ensure it is fully dissolved.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Example: To make a 100 µM working solution in 10 mL of media from a 100 mM stock, you would need 10 µL of the stock solution. The final DMSO concentration would be 0.1%.
-
-
Dilution: Pre-warm the required volume of cell culture medium to 37°C. While gently vortexing the medium, add the calculated volume of the stock solution dropwise.
-
Application: Immediately apply the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium and apply it to a separate set of cells.
Visualized Workflows and Pathways
EHNA hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of EHNA hydrochloride?
A1: For optimal stability, it is recommended to store the solid this compound at -20°C for long-term storage, with a shelf life of at least two years.[1] Some suppliers suggest storage at 4°C or even room temperature for shorter periods, but -20°C is the most consistently recommended temperature for maintaining long-term integrity.[1][2][3][4][5] Always keep the container tightly sealed, dry, and protected from light.[2][6][7]
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: this compound is soluble in several common laboratory solvents. For reconstitution, you can use water, ethanol, or DMSO. After dissolving, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2][7][8]
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions depends on the storage temperature. When stored at -20°C, stock solutions are generally stable for at least one year, and some sources indicate stability for up to two years.[2][7][8] For even longer-term storage, keeping the aliquots at -80°C can extend the stability to two years.[8] If stored at -20°C, it is recommended to use the solution within one month for optimal performance.[9]
Q4: What solvents can be used to dissolve this compound, and at what concentrations?
A4: this compound exhibits good solubility in water, DMSO, and ethanol. The achievable concentrations can vary slightly between suppliers, but the following table summarizes the reported solubility data.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility |
| Water | 10 mg/mL[1], 25 mg/mL, up to 100 mM |
| DMSO | >10 mg/mL, 30 mg/mL[1], up to 100 mM |
| Ethanol | 20 mg/mL[1], up to 100 mM |
| DMF | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 2 years[1] | Keep tightly sealed and dry[6] |
| 4°C | Short-term | Protect from light[2][7] | |
| Room Temperature | Short-term | Stable under ambient conditions[10] | |
| Stock Solution | -80°C | 2 years[8] | Aliquot to avoid freeze-thaw cycles |
| -20°C | 1-2 years[2][7][8] | Aliquot to avoid freeze-thaw cycles | |
| -20°C | Up to 1 month[9] | Recommended for frequent use |
Troubleshooting Guide
Issue 1: My this compound powder has clumped together.
-
Possible Cause: The compound may have absorbed moisture. This can happen if the container is not sealed tightly or has been opened frequently in a humid environment.
-
Solution: While the compound may still be usable, it is best to handle it in a low-humidity environment, such as a glove box, to prevent further moisture absorption. For future prevention, ensure the container is always tightly sealed and consider storing it with a desiccant.
Issue 2: I am having trouble dissolving the this compound completely.
-
Possible Cause: The concentration you are trying to achieve may be at or above the solubility limit of the solvent.
-
Solution: Try gently warming the solution or vortexing for an extended period.[2][7] If precipitation is still observed, you may need to dilute the solution to a lower concentration. Always ensure you are using a high-purity solvent.
Issue 3: I am observing a decrease in the activity of my this compound solution over time.
-
Possible Cause: The solution may be degrading due to improper storage or handling. Frequent freeze-thaw cycles can accelerate degradation.
-
Solution: Always aliquot your stock solution into single-use volumes after preparation to minimize freeze-thaw cycles. Ensure that the solution is stored at the recommended temperature of -20°C or -80°C. If you have been using a stock solution for an extended period, it is advisable to prepare a fresh solution.
Experimental Protocols
While specific experimental protocols for stability testing were not detailed in the provided search results, a general workflow for assessing the stability of a reconstituted this compound solution can be outlined.
Protocol: Assessing the Stability of this compound Stock Solution
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at the desired temperature conditions to be tested (e.g., -20°C, 4°C, and room temperature).
-
Protect the aliquots from light.
-
-
Analysis at Time Points:
-
At designated time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, etc.), retrieve one aliquot from each storage condition.
-
Analyze the purity and concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Evaluation:
-
Compare the peak area or concentration of this compound at each time point to the initial measurement at Day 0.
-
Calculate the percentage of degradation over time for each storage condition.
-
Mandatory Visualization
Caption: Workflow for the appropriate storage and handling of this compound.
Caption: Simplified signaling pathway showing this compound's dual inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound – Reagents Direct [reagentsdirect.com]
- 3. tribioscience.com [tribioscience.com]
- 4. bio-gems.com [bio-gems.com]
- 5. This compound [bio-gems.com]
- 6. stemcell.com [stemcell.com]
- 7. reagentsdirect.com [reagentsdirect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Off-Target Effects of EHNA Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of EHNA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a well-characterized dual inhibitor of two primary targets:
-
Adenosine Deaminase (ADA): An enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine.[1][2]
-
Phosphodiesterase 2 (PDE2): A cGMP-stimulated phosphodiesterase that degrades cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][3][4][5]
Q2: What are the known off-target effects or selectivity profile of this compound?
This compound exhibits selectivity for PDE2 over other phosphodiesterase families. Its inhibitory concentration is significantly higher for PDE1, PDE3, and PDE4, indicating a lower potency against these enzymes.[4] Some studies have also shown that EHNA can influence the mRNA editing of the serotonin 5-HT2C receptor, which may be an important consideration in neurological studies.[6][7]
Q3: How can I distinguish between on-target and off-target effects in my experiment?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[8] A multi-faceted approach is recommended:
-
Use Structurally Different Inhibitors: Employ another inhibitor with a different chemical structure that targets either ADA or PDE2 to see if the same phenotype is observed.[8]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (siRNA, shRNA) to knock down or knock out the intended target (ADA or PDE2).[8][9] If the resulting phenotype mimics the effect of this compound, it strongly suggests an on-target mechanism.
-
Dose-Response Analysis: Perform a dose-response curve.[10] An on-target effect should correlate with the known IC50 value of EHNA for its target. Off-target effects often appear at higher concentrations.[10]
-
Rescue Experiments: In cell-based assays, transfect cells with a mutant version of the target protein that is resistant to this compound.[10] Reversal of the phenotype in these cells would confirm an on-target effect.[10]
Q4: My experimental results are unexpected. Could this be due to an off-target effect?
Unexpected results are common in pharmacology and could stem from off-target activities.[8][10] It is important to systematically troubleshoot the issue. This could involve re-evaluating the concentration used, confirming the identity and purity of your compound, and performing the control experiments outlined in Q3. A logical workflow can help determine the source of the unexpected findings.
Q5: What concentration of this compound should I use to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest effective concentration that still achieves the desired on-target inhibition.[8][10] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental system. Using concentrations significantly above the IC50 for the intended target increases the risk of engaging off-targets.[10]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets and other related enzymes, highlighting its selectivity profile.
| Target Enzyme | Species/Tissue | IC50 Value | Reference |
| On-Targets | |||
| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2 µM | [4] |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8 µM | [4][5] |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2 µM | [4][5] |
| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5 µM | [4] |
| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5 µM | [4] |
| Off-Targets (Selectivity) | |||
| Phosphodiesterase 1 (PDE1) | Not Specified | > 100 µM | [4] |
| Phosphodiesterase 3 (PDE3) | Not Specified | > 100 µM | [4] |
| Phosphodiesterase 4 (PDE4) | Not Specified | > 100 µM | [4] |
Visualizations of Pathways and Workflows
Signaling Pathways of this compound
Caption: Primary signaling pathways modulated by this compound.
Troubleshooting Workflow for Unexpected Results
References
- 1. EHNA - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving the efficacy of EHNA hydrochloride in experiments
Welcome to the technical support center for EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during the experimental use of EHNA hydrochloride.
1. My this compound won't dissolve properly. What should I do?
-
Answer: this compound is soluble in water (up to 100 mM), DMSO (up to 100 mM), and ethanol (up to 100 mM). If you observe a precipitate, gentle vortexing for 5 minutes can aid dissolution. For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.08 mg/mL. Always ensure your stock solution is clear before use. It is recommended to prepare fresh solutions for in vivo experiments on the day of use.
2. I'm observing unexpected cytotoxicity in my cell culture experiments. What could be the cause?
-
Answer: High concentrations of this compound can induce apoptosis in some cell lines. For example, in malignant pleural mesothelioma (MPM) cell lines, apoptosis was observed in a concentration-dependent manner from 0.01-1 mM with treatment times of 24-48 hours. Additionally, the solvent used to dissolve this compound, such as DMSO, can be toxic to cells at concentrations above 0.5%. It is crucial to run a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Also, ensure the final concentration of the solvent in your culture medium is well below toxic levels. In some cases, cytotoxicity can be reversed by the addition of deoxycytidine (dC).
3. I am seeing inconsistent results between experiments. What are the possible reasons?
-
Answer: Inconsistent results can stem from several factors:
-
Stock Solution Stability: While stock solutions in DMSO are stable for up to 2 years at -20°C, it is recommended to prepare and use aqueous solutions on the same day if possible. If storage of aqueous solutions is necessary, they can be kept at -20°C for up to one month.
-
Batch-to-Batch Variability: The molecular weight of this compound can vary slightly between batches due to hydration, which can affect the actual concentration of your stock solutions. Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations.
-
pH of the Medium: The activity of enzymes targeted by EHNA can be pH-dependent. Ensure the pH of your experimental buffer or culture medium is consistent across all experiments.
-
4. How can I be sure that the observed effects are due to the inhibition of ADA or PDE2 and not off-target effects?
-
Answer: This is a critical consideration. EHNA is a dual inhibitor of ADA and PDE2. To dissect the specific pathway involved, you can use several control experiments:
-
Use more specific inhibitors: Compare the effects of EHNA with those of a more selective ADA inhibitor (e.g., pentostatin) or a more selective PDE2 inhibitor.
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Rescue experiments: For ADA inhibition, you can try to rescue the phenotype by adding downstream metabolites.
-
Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to reduce the expression of ADA or PDE2 and see if this phenocopies the effect of EHNA.
-
It is important to note that some studies have reported effects of EHNA that are independent of its known ADA and PDE inhibitory activities, for instance, in maintaining the pluripotency of human embryonic stem cells.
-
5. What is the recommended working concentration for this compound?
-
Answer: The optimal concentration of this compound is highly dependent on the specific application, cell type, and experimental goals. A good starting point is to look at the IC50 values for its primary targets and concentrations used in published studies. For example, a 10µM concentration has been shown to effectively block the differentiation of hES cells. In neuroscience studies, intracerebroventricular administration of a 2.5 microM dose in rats mimicked the effects of inescapable shock. For in vitro studies on MPM cells, concentrations between 0.01 and 1 mM were used. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data
The following tables summarize the inhibitory potency of this compound against its primary targets.
Table 1: Inhibitory Potency (IC50) of this compound against PDE2
| Target Species | Tissue/Cell Type | IC50 (µM) | Reference(s) |
| Human | Myocardium | 0.8 | |
| Porcine | Myocardium | 2 | |
| Rat | Hepatocyte | 3.5 | |
| Human | Platelet | 5.5 | |
| General | - | 4 |
Table 2: Inhibitory Potency of this compound against Adenosine Deaminase (ADA)
| Target Species | Tissue/Cell Type | IC50 (µM) | Ki (nM) | Reference(s) |
| Human | Red Blood Cells | 1.2 | - | |
| - | - | - | 4 |
Table 3: Selectivity of this compound against other Phosphodiesterases (PDEs)
| PDE Isozyme | Potency | Reference(s) |
| PDE1 | IC50 > 100 µM | |
| PDE3 | IC50 > 100 µM | |
| PDE4 | IC50 > 100 µM |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Cell Culture Treatment with this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 2 years.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in your complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
-
Analysis:
-
After incubation, proceed with your desired downstream analysis, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., TUNEL staining), western blotting, or gene expression analysis.
-
Protocol 2: In Vitro Adenosine Deaminase (ADA) Activity Assay
This protocol is adapted from studies on ADA activity in cell lysates.
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
ADA Activity Assay:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Set up your reactions in a 96-well plate or microcentrifuge tubes. For each reaction, you will need:
-
Cell lysate (a fixed amount of protein, e.g., 10-20 µg)
-
This compound at various concentrations (to determine IC50) or a fixed concentration for inhibition studies. Include a no-inhibitor control.
-
Adenosine (substrate) at a concentration above the Km for ADA.
-
-
Pre-incubate the cell lysate with this compound for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding adenosine.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
-
Detection of Inosine or Ammonia:
-
ADA catalyzes the conversion of adenosine to inosine and ammonia. You can measure the activity by quantifying either product.
-
Inosine detection: Use a colorimetric or fluorometric inosine assay kit.
-
Ammonia detection: Use a colorimetric assay based on the Berthelot reaction.
-
-
Data Analysis:
-
Calculate the rate of the reaction (e.g., nmol of product formed per minute per mg of protein).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining EHNA cytotoxicity.
Decision-Making Tree for Troubleshooting Inconsistent Results
EHNA hydrochloride degradation and how to prevent it
Welcome to the technical support center for EHNA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to help troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2][3] By inhibiting these enzymes, this compound can modulate intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a valuable tool in various research areas, including cardiovascular and neurological studies.
Q2: How should I store solid this compound?
A2: Solid this compound is stable for at least two years when stored at -20°C.[4] Some suppliers also indicate that it can be stored at 4°C or room temperature, but for long-term stability, -20°C is recommended.[5] It is also advised to protect the solid compound from light.[6]
Q3: What is the best way to prepare and store this compound solutions?
A3: this compound is soluble in DMSO, water, and ethanol. For stock solutions, it is recommended to dissolve this compound in DMSO.[5] If possible, solutions should be prepared fresh on the day of use. For storage, aliquots of the stock solution should be kept at -20°C, where they can be stable for up to two years, although some sources recommend a shorter storage period of up to one month.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[1]
Q4: Can I dissolve this compound in aqueous buffers?
A4: While this compound is soluble in water, its stability in aqueous solutions, especially at different pH values, may be limited. For cell culture experiments, it is common to dilute a DMSO stock solution into the aqueous culture medium immediately before use. The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[5]
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in the solid form are unlikely if stored correctly. For solutions, the appearance of precipitate upon thawing (which does not redissolve upon vortexing) or a change in color could indicate degradation or solubility issues. From an experimental standpoint, a loss of biological activity, such as a diminished inhibitory effect on your target, or inconsistent results between experiments are strong indicators that the compound may have degraded.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Precipitate observed in thawed stock solution. | Poor solubility or degradation of the compound. | Warm the solution to room temperature and vortex for 5 minutes.[5] If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared. |
| Variability between different batches of the compound. | Improper storage of older batches. | Ensure that all batches of this compound are stored under the recommended conditions (-20°C, protected from light).[6] It is good practice to qualify new batches to ensure consistent activity. |
Data Presentation
Table 1: Recommended Storage and Stability of this compound (Solid)
| Storage Temperature | Duration | Supplier Recommendations |
| -20°C | ≥ 2 years | Recommended for long-term storage.[4] |
| 4°C | Short-term | Check supplier datasheet for specific recommendations.[5] |
| Room Temperature | Shipping | Shipped at room temperature, but should be stored at recommended conditions upon receipt.[5] |
Table 2: Recommended Storage and Stability of this compound (in Solution)
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1][5] |
| Water | -20°C | Up to 1 month | Prepare fresh if possible. Filter sterilize for cell-based assays.[1] |
| Ethanol | -20°C | Up to 1 month | Prepare fresh if possible. |
Experimental Protocols
Protocol: General Guidelines for a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for detecting any degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. While a specific validated method for this compound is not publicly available, a general approach based on common practices for small molecules can be followed.
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
-
Detection:
-
UV detection at a wavelength where this compound has maximum absorbance (λmax ≈ 261 nm).[4]
-
-
Forced Degradation Study (Stress Testing):
-
To generate potential degradation products and validate the specificity of the HPLC method, forced degradation studies should be performed.[7]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.
-
Oxidation: Treat this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Analysis:
-
Analyze the stressed samples by the developed HPLC method.
-
The appearance of new peaks alongside the parent this compound peak indicates degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Deaminases | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with EHNA Hydrochloride
Welcome to the technical support center for EHNA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual inhibitor of two distinct enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). It is a potent inhibitor of ADA and a selective inhibitor of the cGMP-stimulated phosphodiesterase (PDE2).
Q2: I am not observing the expected level of adenosine deaminase (ADA) inhibition. What are the possible reasons?
Several factors could contribute to a lack of expected ADA inhibition:
-
Enzyme Source and Purity: The source and purity of the ADA enzyme can affect its sensitivity to inhibitors. Ensure you are using a well-characterized enzyme preparation.
-
Sub-optimal Assay Conditions: ADA activity is pH-dependent, with an optimal pH range of 7.0 to 7.4. Verify that your assay buffer is within this range.
-
Inhibitor Purity and Storage: Ensure the purity of your this compound. Improper storage can lead to degradation. Stock solutions should be stored at -20°C for up to one month. For longer-term storage, aliquots can be kept at -20°C for up to two years.
-
Presence of Competing Substrates: High concentrations of the substrate (adenosine or deoxyadenosine) can compete with EHNA for binding to the enzyme's active site.
Q3: My cells are exhibiting unexpected levels of cell death after treatment with this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: While EHNA is used in a wide range of concentrations, high millimolar concentrations have been shown to induce apoptosis in some cancer cell lines.
-
Solvent Toxicity: EHNA is often dissolved in DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not exceeding the tolerance level of your specific cell line (typically <0.5%).
-
Off-Target Effects: Although EHNA is selective for ADA and PDE2, the possibility of off-target effects at higher concentrations cannot be entirely ruled out and may contribute to cytotoxicity in certain cell types.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Q4: I am seeing an unexpected increase in cAMP levels in my experiment after EHNA treatment. Isn't EHNA a PDE2 inhibitor that should primarily affect cGMP?
This is a nuanced point. PDE2 is a dual-substrate enzyme that can hydrolyze both cAMP and cGMP. The activity of PDE2 on cAMP is stimulated by cGMP. By inhibiting PDE2, EHNA can lead to an accumulation of both cyclic nucleotides, depending on the cellular context and the basal levels of cGMP. An increase in cAMP could be observed if the cGMP-stimulated PDE2 activity was a significant route of cAMP degradation in your experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Purity and stability of this compound. | Purchase high-purity EHNA from a reputable supplier. Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. |
| Cell culture contamination. | Regularly test cell cultures for mycoplasma and other contaminants. Follow aseptic techniques diligently. | |
| No effect on cGMP levels | Low basal cGMP levels. | Consider stimulating cGMP production with a nitric oxide (NO) donor to enhance the effect of PDE2 inhibition. |
| Predominance of other PDEs in the experimental model. | Profile the expression of different PDE isoforms in your cells or tissue to confirm that PDE2 is the major cGMP-hydrolyzing enzyme. | |
| Unexpected morphological changes in cells | Cytotoxicity or differentiation effects. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of EHNA treatment. Observe for any signs of differentiation, as EHNA has been reported to influence stem cell differentiation. |
| Precipitate formation in stock solution | Poor solubility or degradation. | This compound is soluble in water, DMSO, and ethanol. If a precipitate is observed in a DMSO stock, gentle vortexing may help. Prepare fresh solutions if precipitation persists. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Species/Tissue | IC50 / Ki | Reference(s) |
| Adenosine Deaminase (ADA) | Human Red Blood Cells | IC50 = 1.2 µM | |
| Adenosine Deaminase (ADA) | - | Ki = 1.6 nM | |
| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 = 0.8 µM | |
| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 = 2 µM | |
| Phosphodiesterase 2 (PDE2) | General | IC50 = 0.8 - 4 µM | |
| Phosphodiesterase 1 (PDE1) | - | IC50 > 100 µM | |
| Phosphodiesterase 3 (PDE3) | - | IC50 > 100 µM | |
| Phosphodiesterase 4 (PDE4) | - | IC50 > 100 µM |
Experimental Protocols
Protocol 1: Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Adenosine Deaminase (ADA) enzyme
-
Adenosine (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0-7.4)
-
Reagents for ammonia detection (e.g., phenol/nitroprusside and alkaline hypochlorite solutions)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of adenosine in Assay Buffer.
-
Prepare the ADA enzyme solution in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
A specific volume of Assay Buffer.
-
A volume of the this compound dilution or vehicle control.
-
A volume of the ADA enzyme solution.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a specific volume of the adenosine substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the ammonia detection reagents.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm for the indophenol blue reaction).
-
-
Data Analysis:
-
Calculate the percentage of ADA inhibition for each EHNA concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the EHNA concentration to determine the IC50 value.
-
Protocol 2: Phosphodiesterase 2 (PDE2) Activity Assay
This protocol provides a general framework for a PDE2 activity assay.
Materials:
-
This compound
-
Recombinant PDE2 enzyme
-
cGMP (substrate)
-
Assay Buffer (e.g., 40 mM MOPS, pH 7.5)
-
5'-Nucleotidase (e.g., from snake venom)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of cGMP in Assay Buffer.
-
Prepare the PDE2 enzyme solution in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
A specific volume of Assay Buffer.
-
A volume of the this compound dilution or vehicle control.
-
A volume of the PDE2 enzyme solution.
-
-
Pre-incubate the plate at 30°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a specific volume of the cGMP substrate solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the PDE2 reaction (e.g., by boiling or adding a stop solution).
-
Add 5'-nucleotidase to each well and incubate to convert the GMP product to guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of PDE2 inhibition for each EHNA concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the EHNA concentration to determine the IC50 value.
-
Visualizations
Validation & Comparative
A Comparative Guide to EHNA Hydrochloride and Other PDE2 Inhibitors for Researchers
This guide provides a comprehensive comparison of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride with other notable phosphodiesterase 2 (PDE2) inhibitors, Bay 60-7550 and PF-05180999. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate inhibitor for their experimental needs. This comparison includes quantitative data on inhibitor potency and selectivity, detailed experimental protocols for common assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to PDE2 Inhibition
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2A, the most studied isoform, is its allosteric activation by cGMP, which leads to an increased hydrolysis rate of cAMP. This positions PDE2 as a critical regulator of crosstalk between cGMP and cAMP signaling pathways. Inhibition of PDE2 can lead to increased intracellular levels of these second messengers, making it a therapeutic target for a variety of conditions, including cognitive disorders and heart failure.
Comparative Analysis of PDE2 Inhibitors
EHNA hydrochloride, Bay 60-7550, and PF-05180999 are commonly used PDE2 inhibitors in preclinical research. While all three effectively inhibit PDE2, they exhibit distinct profiles in terms of potency, selectivity, and research applications.
This compound: EHNA is a reversible adenosine deaminase inhibitor that also selectively inhibits PDE2. It is a widely used tool compound for studying the roles of PDE2 in various physiological processes. However, its dual inhibitory action on both adenosine deaminase and PDE2 should be considered when interpreting experimental results.
Bay 60-7550: This compound is a potent and highly selective PDE2 inhibitor. Its high potency, with IC50 values in the low nanomolar range, and significant selectivity over other PDE families make it a more specific tool for interrogating PDE2 function compared to EHNA. However, its development has been hampered by poor solubility and pharmacokinetic properties.
PF-05180999: Developed as a clinical candidate, PF-05180999 is another potent and highly selective PDE2A inhibitor with good brain penetration. Its high selectivity, particularly over PDE10A, makes it a valuable tool for neuroscience research. Clinical development for schizophrenia and migraine was initiated but has not progressed.
Data Presentation: Potency and Selectivity
The following table summarizes the quantitative data for each inhibitor, providing a clear comparison of their potency (IC50) and selectivity.
| Inhibitor | Target | IC50 | Selectivity | Key Research Applications |
| This compound | PDE2 | 0.8 - 4 µM | Much less potent against PDE1, PDE3, or PDE4 (IC50s > 100 µM) | Cardioprotection, neuroprotection, cAMP/cGMP signaling, stem cell differentiation |
| Bay 60-7550 | PDE2 | 2.0 nM (bovine), 4.7 nM (human) | >50-fold vs PDE1; >100-fold vs PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, PDE11A | Enhancing memory, anxiolytic effects, treating pulmonary hypertension |
| PF-05180999 | PDE2A | 1 nM | >2000-fold vs PDE10A | Cognitive impairment associated with schizophrenia, depression, and anxiety-like behaviors |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of PDE2 inhibitors. Below are representative protocols for a biochemical inhibition assay and a cell-based functional assay.
PDE2 Inhibition Assay using Fluorescence Polarization (FP)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE2. The assay is based on the principle that a small, fluorescently labeled substrate, when hydrolyzed by PDE2 to a monophosphate, is captured by a binding agent, leading to a change in fluorescence polarization.
Materials:
-
Recombinant human PDE2A enzyme
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Binding agent (e.g., IMAP beads)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds (this compound, Bay 60-7550, PF-05180999) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 10 µL of a pre-determined optimal concentration of PDE2A enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled substrate solution to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Binding Agent Addition: Stop the reaction by adding the binding agent solution according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for binding.
-
Measurement: Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cAMP/cGMP Assay
This assay measures the effect of PDE2 inhibitors on intracellular levels of cAMP and cGMP in a cellular context. This can be achieved using various methods, including FRET-based biosensors or immunoassays.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, Bay 60-7550, PF-05180999)
-
Stimulating agents (e.g., a nitric oxide donor like SNP to increase cGMP, and a direct adenylate cyclase activator like forskolin to increase cAMP)
-
cAMP/cGMP assay kit (e.g., FRET-based biosensor plasmid or ELISA kit)
-
96-well cell culture plates
-
Plate reader (fluorescence or luminescence, depending on the assay kit)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection (if using a biosensor): Transfect the cells with a FRET-based cAMP or cGMP biosensor plasmid according to the manufacturer's protocol. Allow for protein expression (typically 24-48 hours).
-
Compound Treatment: Pre-incubate the cells with various concentrations of the PDE2 inhibitors for a specified time (e.g., 30 minutes).
-
Cell Stimulation: Stimulate the cells with the appropriate agent (e.g., SNP followed by forskolin) to induce changes in cyclic nucleotide levels.
-
Measurement:
-
For FRET-based assays: Measure the FRET ratio at different time points using a fluorescence plate reader.
-
For ELISA-based assays: Lyse the cells and perform the ELISA according to the manufacturer's instructions to quantify cAMP or cGMP concentrations.
-
-
Data Analysis: Normalize the data to a vehicle control and plot the dose-response curves to determine the EC50 values of the inhibitors.
Mandatory Visualizations
Signaling Pathway of PDE2
The following diagram illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways.
A Comparative Guide to EHNA Hydrochloride and Other Adenosine Deaminase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) with other prominent adenosine deaminase (ADA) inhibitors, supported by experimental data and detailed methodologies.
Introduction to Adenosine Deaminase and its Inhibition
Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] This enzymatic activity is crucial for maintaining low levels of adenosine, a signaling molecule that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptors (A1, A2A, A2B, and A3). By inhibiting ADA, the concentration of adenosine is increased, leading to downstream effects on various signaling pathways. This makes ADA inhibitors valuable tools for studying adenosine signaling and potential therapeutic agents for various conditions, including cancer and immune disorders.
Comparative Performance of ADA Inhibitors
The efficacy of an ADA inhibitor is primarily determined by its potency (IC50 and Ki values) and its selectivity for different ADA isoforms (ADA1 and ADA2). This compound is a well-characterized ADA inhibitor, but it also exhibits inhibitory activity against phosphodiesterase 2 (PDE2).[2][3] This dual activity should be considered when interpreting experimental results.
Below is a summary of the inhibitory potency of this compound and other commonly used ADA inhibitors. The data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Target(s) | IC50 | Ki | References |
| This compound | ADA1, PDE2 | ADA: ~1.2 µM (human red blood cells) PDE2: 0.8 - 4 µM | ADA1: 1.6 nM | [4][5][6] |
| Pentostatin (Deoxycoformycin) | ADA1, ADA2 | - | 2.5 pM | [7][8] |
| Coformycin | ADA | - | 10 pM | [8] |
| 1-Deazaadenosine | ADA | - | 0.66 µM | [7] |
| Theophylline | ADA | - | 56 µM and 201 µM (two binding sites) | [9] |
| Allopurinol | ADA | - | 285 µM | [9] |
| Acyclovir | ADA | - | 231 µM | [9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the impact of ADA inhibition, it is essential to visualize the relevant biological pathways and experimental procedures.
Adenosine Signaling Pathway
The following diagram illustrates the central role of adenosine deaminase in regulating adenosine levels and the subsequent activation of adenosine receptors.
Caption: The role of Adenosine Deaminase in the purinergic signaling pathway.
Experimental Workflow for Determining Inhibitor Potency
The determination of an inhibitor's IC50 and Ki values is a standard procedure in drug discovery and enzyme kinetics. The following diagram outlines a typical workflow for an in vitro adenosine deaminase activity assay.
Caption: A generalized workflow for determining the potency of ADA inhibitors.
Experimental Protocols
Accurate and reproducible data is contingent on well-defined experimental protocols. Below are methodologies for key experiments cited in the comparison of ADA inhibitors.
In Vitro Adenosine Deaminase Activity Assay (Spectrophotometric)
This protocol is adapted from a common method for measuring ADA activity by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Adenosine deaminase (from calf intestine or recombinant human)
-
Adenosine (substrate)
-
Phosphate buffer (50 mM, pH 7.4)
-
Test inhibitors (e.g., this compound, Pentostatin) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of adenosine in phosphate buffer. The final concentration in the assay will typically be close to the Km of the enzyme.
-
Prepare a stock solution of ADA in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor in phosphate buffer from a concentrated stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Inhibitor dilution (or solvent control)
-
ADA enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the adenosine substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.
-
Cell-Based Proliferation Assay
This assay can be used to assess the downstream effects of ADA inhibition on cell growth, which can be influenced by increased adenosine levels.
Materials:
-
A suitable cell line (e.g., lymphocyte-derived cell line)
-
Complete cell culture medium
-
Test inhibitors (e.g., this compound)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plate
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (IC50).
-
Conclusion
This compound is a potent inhibitor of adenosine deaminase, but its dual activity against PDE2 necessitates careful consideration in experimental design and data interpretation. For studies requiring highly specific and potent ADA inhibition, transition-state inhibitors like Pentostatin (Deoxycoformycin) offer a powerful alternative, albeit with near-irreversible binding. The choice of inhibitor should be guided by the specific research question, the required level of selectivity, and the experimental system being used. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with adenosine deaminase and its inhibitors.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archem.com.tr [archem.com.tr]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. brieflands.com [brieflands.com]
Comparative Analysis of EHNA Hydrochloride's Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride, a well-established dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). The following sections present quantitative data on its selectivity, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support your research and development endeavors.
Data Presentation: Inhibitory Activity of EHNA Hydrochloride
The following table summarizes the inhibitory potency of this compound against its primary targets and other related enzymes. The data clearly demonstrates its high selectivity for PDE2 over other phosphodiesterase isoforms.
| Enzyme Target | IC50 / Ki | Species/Tissue Source | Reference |
| Primary Targets | |||
| Phosphodiesterase 2 (PDE2) | IC50: 0.8 µM | Human Myocardium | [1] |
| IC50: 2 µM | Porcine Myocardium | [1] | |
| IC50: 4 µM | Murine Thymocytes | [2] | |
| Adenosine Deaminase (ADA) | Ki: 1.6 nM | Not Specified | |
| Other Phosphodiesterases | |||
| Phosphodiesterase 1 (PDE1) | IC50: > 100 µM | Human/Porcine Myocardium | [1] |
| Phosphodiesterase 3 (PDE3) | IC50: > 100 µM | Human/Porcine Myocardium | [1] |
| Phosphodiesterase 4 (PDE4) | IC50: > 100 µM | Human/Porcine Myocardium | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated using Graphviz.
References
- 1. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphodiesterase Inhibition: EHNA Hydrochloride vs. IBMX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used phosphodiesterase (PDE) inhibitors: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride and 3-isobutyl-1-methylxanthine (IBMX). This document outlines their mechanisms of action, selectivity profiles, and key experimental considerations to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Phosphodiesterase Inhibition
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial second messengers in a vast array of signal transduction pathways. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of these second messengers by catalyzing their hydrolysis. By inhibiting PDEs, researchers can effectively elevate cAMP and/or cGMP levels, thereby modulating downstream cellular processes. The diverse family of PDEs, with 11 distinct families identified, offers the potential for selective targeting to achieve specific physiological outcomes.
This guide focuses on two commonly used but distinct PDE inhibitors: the selective inhibitor EHNA hydrochloride and the non-selective inhibitor IBMX.
Mechanism of Action and Selectivity
This compound: A Selective PDE2 Inhibitor
This compound is recognized as a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] Notably, its inhibitory action is more pronounced on the cGMP-stimulated form of PDE2.[1] This dual functionality of PDE2, being able to hydrolyze both cAMP and cGMP, and its stimulation by cGMP, positions it as a critical integrator of the two cyclic nucleotide signaling pathways. EHNA's selectivity for PDE2 makes it a valuable tool for dissecting the specific roles of this PDE isozyme in cellular signaling. However, it is crucial to consider that EHNA is also a potent inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[1][3][4][5] This off-target activity should be accounted for in experimental design and data interpretation.
IBMX: A Broad-Spectrum Phosphodiesterase Inhibitor
In contrast to the targeted action of EHNA, 3-isobutyl-1-methylxanthine (IBMX) is a non-selective PDE inhibitor, demonstrating activity against most PDE families.[6][7][8] Its broad-spectrum inhibition leads to a general increase in both cAMP and cGMP levels within the cell. While this makes IBMX a useful tool for studying the overall effects of elevated cyclic nucleotides, its lack of specificity can make it challenging to attribute observed effects to the inhibition of a particular PDE isozyme. It is important to note that IBMX is largely ineffective against PDE8 and PDE9.[9] Furthermore, IBMX also functions as a non-selective adenosine receptor antagonist, which can introduce confounding effects in experimental systems where adenosine signaling is relevant.[7]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and IBMX against various PDE families, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Table 1: IC50 Values for this compound
| PDE Family | IC50 (µM) | Notes |
| PDE1 | > 100[4] | Significantly less potent than against PDE2. |
| PDE2 | 0.8 - 4[2][3] | Potent and selective inhibition. More effective against cGMP-stimulated PDE2.[1] |
| PDE3 | > 100[4] | Low potency. |
| PDE4 | > 100[4] | Low potency. |
Table 2: IC50 Values for IBMX
| PDE Family | IC50 (µM) | Notes |
| PDE1 | 19[6][10] | Moderate potency. |
| PDE2 | 50[6][10] | Moderate potency. |
| PDE3 | 18[6][10] | Moderate potency. |
| PDE4 | 13[6][10] | Moderate potency. |
| PDE5 | 32[6][7][8][10] | Moderate potency. |
| PDE7 | 7[10] | Moderate potency. |
| PDE8 | ~700[9] | Very low potency. |
| PDE9 | Ineffective | Not a significant inhibitor. |
| PDE11 | 50[10] | Moderate potency. |
Signaling Pathways and Experimental Workflows
The inhibition of PDEs by this compound and IBMX leads to the accumulation of cyclic nucleotides, which in turn activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
A typical workflow for assessing PDE inhibition involves incubating the enzyme with its substrate (cAMP or cGMP) in the presence and absence of the inhibitor.
Experimental Protocols
Phosphodiesterase Activity Assay (Radiolabeled Substrate Method)
This protocol is a common method for determining the inhibitory activity of compounds against specific PDE isozymes.
Materials:
-
Purified PDE enzyme or cell/tissue lysate containing PDE activity
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
This compound or IBMX (inhibitor)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M HCl)
-
Dowex or Alumina columns for separation
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the desired concentration of the inhibitor (EHNA or IBMX), and the PDE enzyme source.
-
Initiate Reaction: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to initiate the reaction. The final volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stop solution (e.g., boiling for 2 minutes).
-
Product Separation: Separate the unhydrolyzed [³H]-cAMP or [³H]-cGMP from the hydrolyzed [³H]-AMP or [³H]-GMP product using column chromatography (e.g., Dowex or alumina columns).
-
Quantification: Elute the product and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and IBMX depends critically on the specific research question.
-
This compound is the inhibitor of choice when the goal is to specifically investigate the role of PDE2 . Its selectivity allows for a more targeted approach to understanding the function of this particular enzyme in a given biological context. However, its potent inhibition of adenosine deaminase must be considered as a potential confounding factor.
-
IBMX is a valuable tool for studies aiming to elicit a broad elevation of intracellular cAMP and cGMP levels . Its non-selective nature makes it suitable for initial screening experiments or when the goal is to mimic a general increase in cyclic nucleotide signaling. Researchers using IBMX should be mindful of its ineffectiveness against PDE8 and PDE9 and its off-target effects as an adenosine receptor antagonist.
By carefully considering the distinct properties of this compound and IBMX, researchers can make an informed decision to select the most appropriate tool for their phosphodiesterase inhibition studies, leading to more precise and interpretable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutylmethylxanthine and other classical cyclic nucleotide phosphodiesterase inhibitors affect cAMP-dependent protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the effects of cyclic nucleotide phosphodiesterase inhibitors on bone resorption and cyclic AMP formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of established and new biosensors for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EHNA Hydrochloride: A Guide for Laboratory Professionals
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a chemical compound utilized by researchers and scientists in drug development and other laboratory settings. While EHNA hydrochloride is generally not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound.
Key Safety and Handling Information
Before disposal, it is important to adhere to proper handling procedures to minimize any potential risks. Always use personal protective equipment, including gloves and safety goggles, when handling this compound.[1] It is recommended to handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[1] In case of accidental release, the spill should be cleaned up with an inert absorbent material and placed in a suitable container for disposal.[1] Prevent the chemical from entering drains or waterways.[1][3]
Quantitative Data and Physical Properties
A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C14H23N5O • HCl |
| Molecular Weight | 313.8 g/mol |
| Physical State | Powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in water (25 mg/mL) |
Source: Tribioscience, 2023; PubChem, 2025; Sigma-Aldrich, 2025[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal.
While some safety data sheets suggest that small quantities may be disposed of with household waste, it is imperative to confirm this with local regulations as practices can vary significantly.[2] For larger quantities or when in doubt, the recommended procedure is to treat it as chemical waste. The material should be securely packaged in its original or a suitable, clearly labeled container.[3] It is critical not to mix this compound with other waste materials.[3] Engage a licensed chemical waste disposal contractor to ensure compliant and safe disposal. Always maintain accurate records of the disposal process.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EHNA Hydrochloride
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of EHNA hydrochloride.
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a valuable tool in biochemical research, primarily known as a selective inhibitor of phosphodiesterase 2 (PDE2) and a potent inhibitor of adenosine deaminase.[1] While several Safety Data Sheets (SDS) classify this compound as not a hazardous substance or mixture, it is imperative to adhere to good industrial hygiene and safety practices.[2][3][4][5] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets. It is crucial to conduct a site-specific risk assessment to determine the appropriate level of protection for your specific laboratory conditions.
| PPE Component | Specification | Purpose | Source Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. | Recommended by multiple suppliers.[2][6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. | Standard laboratory practice and recommended by multiple suppliers.[2][3][6] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. | Recommended as suitable protective clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A suitable respirator (e.g., N95) may be necessary if dust is generated and a risk assessment indicates it. | To avoid inhalation of the powder. | Advised when a risk assessment deems it necessary.[2][3] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Handling | Use personal protective equipment.[2] Avoid formation and inhalation of dust.[6][7] Ensure adequate ventilation.[2] | Minimizes exposure to the chemical. |
| Storage | Store at -20°C.[2] Keep the container tightly sealed and properly labeled.[2] Protect from light.[2] | Ensures the stability and efficacy of the compound. |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
| Action | Procedure | Notes |
| Spill Cleanup | 1. Wear appropriate PPE. 2. For dry spills, carefully sweep or scoop up the material, avoiding dust generation. 3. For solutions, absorb with an inert material. 4. Place in a suitable, labeled container for disposal.[2] 5. Clean the spill area thoroughly. | Ensure adequate ventilation during cleanup.[2] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[3][6] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3] | Adherence to regulations is mandatory for environmental safety and legal compliance. |
First Aid Measures
While this compound is not classified as hazardous, it is important to be prepared for any potential exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash off with plenty of water.[2] Remove contaminated clothing. |
| Eye Contact | Flush eyes with running water for at least 15 minutes.[2] Consult a physician if irritation persists. |
| Inhalation | Move to fresh air.[2] Consult a physician if you feel unwell. |
| Ingestion | Wash out mouth with water.[2] Consult a physician. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
